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  • Product: D-Alanine-13C3
  • CAS: 286460-72-8

Core Science & Biosynthesis

Foundational

Stable Isotope Labeling in Peptidoglycan Analysis: The D-Alanine-13C3 Standard

Technical Guide for Quantitative MS/MS and Metabolic Flux Analysis Executive Summary In the precise landscape of drug development—particularly for antibiotics targeting cell wall biosynthesis—D-Alanine serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Quantitative MS/MS and Metabolic Flux Analysis

Executive Summary

In the precise landscape of drug development—particularly for antibiotics targeting cell wall biosynthesis—D-Alanine serves as a critical biomarker. Unlike its L-enantiomer, which is ubiquitous in mammalian proteomics, D-Alanine is strictly localized to the bacterial peptidoglycan stem peptide.

To quantify this analyte in complex matrices (e.g., serum, infected tissue), researchers rely on D-Alanine-13C3 . This isotopologue, where all three carbon atoms are replaced with stable Carbon-13 (


), acts as an ideal internal standard. It provides a distinct mass shift (+3 Da) while retaining identical chromatographic behavior to the endogenous analyte, barring negligible isotope effects.

This guide details the exact molecular weight calculations, Mass Spectrometry (MS) method development, and the requisite chiral separation protocols to distinguish D-Ala from L-Ala.

Part 1: Molecular Weight & Isotope Physics

To develop accurate Mass Spectrometry methods (e.g., MRM transitions), one must calculate the monoisotopic mass , not the average molecular weight. The substitution of


 with 

creates a precise mass defect.
The Calculation

The mass difference is derived from the specific atomic masses defined by IUPAC standards.

  • Carbon-12 (

    
    ) Mass:  12.000000 Da (Definition)
    
  • Carbon-13 (

    
    ) Mass:  13.003355 Da
    
  • Net Shift per Carbon: +1.003355 Da

D-Alanine Formula:


[1]
ComponentUnlabeled D-Alanine (

)
D-Alanine-13C3 (

)
Carbon Content


Carbon Mass 36.00000 Da39.01006 Da
Non-Carbon Mass (

)
53.04768 Da53.04768 Da
Monoisotopic Mass (M) 89.04768 Da 92.05774 Da
Protonated Mass (M+H)

90.05496 Da 93.06502 Da

Result: The exact mass shift for the protonated parent ion


 is +3.01006 Da .

Part 2: Mass Spectrometry Method Development

In LC-MS/MS, relying solely on the parent mass is insufficient due to background noise. You must establish Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Logic (The "Expert" Insight)

When Alanine fragments in a collision cell (CID), the dominant product ion is typically the immonium ion (


) formed by the loss of the carboxyl group (

) and water/CO.
  • Unlabeled D-Alanine:

    • Precursor: 90.1 m/z

    • Loss:

      
       (46 Da)
      
    • Fragment:

      
       (Immonium ion)
      
    • Fragment Mass:

      
       m/z
      
  • D-Alanine-13C3:

    • Precursor: 93.1 m/z

    • Loss:

      
       (47 Da) — Note: One 
      
      
      
      is lost in the carboxyl group.
    • Fragment:

      
      
      
    • Fragment Mass:

      
       m/z
      

Critical Protocol Note: The mass shift in the fragment is only +2 Da, not +3 Da, because one labeled carbon is ejected during fragmentation.

MRM Transition Table
AnalytePolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)
D-Alanine (Endogenous) ESI+90.144.115 - 20
D-Alanine-13C3 (Standard) ESI+93.146.115 - 20

Part 3: Chiral Separation (The "D" vs. "L" Problem)

Mass spectrometry cannot distinguish D-Alanine from L-Alanine (they have identical mass). However, L-Alanine is thousands of times more abundant in biological samples. To quantify D-Alanine, you must separate the enantiomers chromatographically.[2]

The Solution: Derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[2]

Mechanism

Marfey's reagent reacts with the amine group of the alanine. Because the reagent itself is chiral (L-form), it creates diastereomers :

  • L-FDAA + D-Alanine

    
     L-D diastereomer
    
  • L-FDAA + L-Alanine

    
     L-L diastereomer
    

Diastereomers have different physical properties and can be separated on a standard C18 reverse-phase column.

Experimental Protocol: Marfey's Derivatization[3][4]

Reagents:

  • 1% Marfey’s Reagent (FDAA) in Acetone.

  • 1M Sodium Bicarbonate (

    
    ).
    
  • 1M HCl.[1]

Step-by-Step Workflow:

  • Spike: Add known concentration of D-Alanine-13C3 to your biological sample (50

    
    L).
    
  • Alkalize: Add 100

    
    L of 1M 
    
    
    
    (pH must be >8 for the reaction).
  • React: Add 50

    
    L of Marfey’s Reagent.
    
  • Incubate: Heat at 40°C for 1 hour (protect from light).

  • Quench: Stop reaction with 50

    
    L of 1M HCl (neutralizes pH).
    
  • Analyze: Inject onto C18 LC-MS/MS system.

Result: The L-D-Alanine derivative typically elutes after the L-L-Alanine derivative on C18 columns due to hydrophobicity differences caused by the side-chain orientation [1][2].

Part 4: Visualization of Workflow

The following diagrams illustrate the mass shift logic and the experimental decision tree.

Mass Shift & Fragmentation Logic

MassShift Unlabeled Unlabeled D-Alanine (C3-H7-N-O2) MW: 89.05 ESI ESI+ Ionization (+H) Unlabeled->ESI Labeled D-Alanine-13C3 (13C3-H7-N-O2) MW: 92.06 Labeled->ESI Q1_Unlabeled Q1 Precursor 90.1 m/z ESI->Q1_Unlabeled Unlabeled Path Q1_Labeled Q1 Precursor 93.1 m/z ESI->Q1_Labeled Internal Std Path Collision Collision Cell (CID) Loss of Carboxyl (-COOH) Q1_Unlabeled->Collision Q1_Labeled->Collision Q3_Unlabeled Q3 Fragment (Immonium Ion) 44.1 m/z Collision->Q3_Unlabeled -HCOOH (46) Q3_Labeled Q3 Fragment (13C2 Immonium) 46.1 m/z Collision->Q3_Labeled -H(13C)OOH (47)

Caption: Figure 1. MS/MS fragmentation pathway showing the loss of one labeled carbon in the carboxyl group, resulting in a +2 Da shift for the product ion rather than +3 Da.

Analytical Workflow for Bacterial Peptidoglycan[5]

Workflow Sample Biological Sample (e.g., Bacterial Lysate) Spike Spike Internal Standard (D-Alanine-13C3) Sample->Spike Deriv Marfey's Derivatization (L-FDAA + Heat) Spike->Deriv Diastereo Formation of Diastereomers (L-L-Ala & L-D-Ala) Deriv->Diastereo LC C18 Reverse Phase LC Separates L-L from L-D Diastereo->LC MS MS/MS Detection Monitor 90->44 & 93->46 LC->MS Data Quantification Ratio of Area (Endogenous) / Area (13C3) MS->Data

Caption: Figure 2. Step-by-step analytical workflow from sample preparation to quantification, highlighting the critical derivatization step for chiral resolution.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Nagase, K., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of The American Society for Mass Spectrometry, 30, 448–458.[3]

  • PubChem. D-Alanine-13C3 Compound Summary. National Library of Medicine.

  • IUPAC. Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights.

Sources

Exploratory

An In-depth Technical Guide on the Role of D-Alanine-¹³C₃ in Bacterial Cell Wall Synthesis

Foreword: Unveiling Peptidoglycan Dynamics with Stable Isotope Probes For researchers, scientists, and drug development professionals dedicated to combating bacterial pathogens, the bacterial cell wall, and specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Peptidoglycan Dynamics with Stable Isotope Probes

For researchers, scientists, and drug development professionals dedicated to combating bacterial pathogens, the bacterial cell wall, and specifically its peptidoglycan (PG) layer, remains a cornerstone of investigation. This intricate, mesh-like structure is not only essential for bacterial viability but also presents a prime target for antimicrobial agents.[1] Understanding the synthesis, remodeling, and degradation of peptidoglycan is paramount to developing novel therapeutics that can overcome the growing challenge of antibiotic resistance.

This technical guide delves into the pivotal role of D-Alanine in bacterial cell wall synthesis and introduces a powerful tool for its study: D-Alanine-¹³C₃. By leveraging the principles of stable isotope labeling, researchers can trace the metabolic fate of this crucial amino acid, enabling precise quantification of cell wall dynamics. This guide moves beyond theoretical concepts to provide actionable, field-proven insights and detailed methodologies, empowering you to integrate this technique into your research and development workflows. We will explore the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating robust and reproducible data.

The Indispensable Role of D-Alanine in Peptidoglycan Architecture

The structural integrity of the bacterial cell wall is conferred by peptidoglycan, a polymer composed of glycan strands cross-linked by short peptides.[2] The composition of these peptide stems is a defining characteristic of bacterial species, but a near-universal feature is the presence of D-amino acids, particularly D-Alanine.[3][4] The presence of these "unnatural" amino acids provides resistance against degradation by most proteases, which are typically specific for L-amino acids.[4]

D-Alanine's most critical function lies in the formation of the terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of the pentapeptide stem of the Lipid II precursor molecule.[5][6][7] This D-Ala-D-Ala terminus is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which catalyze the cross-linking reaction that solidifies the peptidoglycan mesh.[6][7] This final step in cell wall synthesis is a primary target for many antibiotics, including the glycopeptide vancomycin, which directly binds to the D-Ala-D-Ala moiety, and β-lactams, which inhibit the transpeptidases.[6][8]

The synthesis of D-Alanine is a two-step intracellular process, making it an excellent target for antimicrobial intervention:

  • Racemization: Alanine racemase (Alr) converts L-Alanine, the common proteinogenic amino acid, into D-Alanine.[9][10][11]

  • Ligation: D-Alanine-D-Alanine ligase (Ddl) then joins two D-Alanine molecules to form the D-Ala-D-Ala dipeptide.[5][9]

The antibiotic D-cycloserine, for instance, inhibits both Alr and Ddl, effectively starving the cell of this essential building block.[12][13][14]

Visualizing the D-Alanine Pathway in Peptidoglycan Synthesis

Peptidoglycan_Synthesis_D_Alanine_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala MurF MurF D_Ala_D_Ala->MurF UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->MurF UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase Alr->D_Ala Ddl->D_Ala_D_Ala MurF->UDP_NAM_pentapeptide MraY->Lipid_I Transfers NAM-pentapeptide MurG->Lipid_II Adds NAG Transglycosylase Transglycosylase Lipid_II_out->Transglycosylase Growing_PG Growing Peptidoglycan Transpeptidase Transpeptidase (PBP) Growing_PG->Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan Transglycosylase->Growing_PG Transpeptidase->Crosslinked_PG

Caption: The metabolic pathway of D-Alanine incorporation into peptidoglycan precursors.

D-Alanine-¹³C₃ as a Metabolic Probe: Principles and Rationale

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a well-established technique in proteomics for the quantitative analysis of protein expression.[15][16] The core principle involves replacing a standard amino acid in the growth medium with its heavy isotope-labeled counterpart. This leads to the incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of labeled and unlabeled samples, one can accurately quantify differences in protein abundance.

This powerful principle can be adapted to study the dynamics of bacterial cell wall synthesis using D-Alanine-¹³C₃. The rationale is as follows:

  • Metabolic Incorporation: Bacteria grown in the presence of D-Alanine-¹³C₃ will incorporate it into their peptidoglycan.[17] This is a highly specific process, as D-Alanine is almost exclusively used for cell wall synthesis.[9]

  • Mass Shift: The ¹³C₃ label introduces a predictable mass shift of +3 Daltons for every molecule of D-Alanine incorporated. This mass difference is readily detectable by high-resolution mass spectrometry.

  • Quantitative Analysis: The ratio of labeled to unlabeled peptidoglycan fragments (muropeptides) provides a direct measure of new cell wall synthesis relative to the existing cell wall.

Advantages of using D-Alanine-¹³C₃:

FeatureAdvantageRationale
High Specificity Directly probes peptidoglycan synthesis.D-Alanine is a primary and specific component of peptidoglycan.[9]
Quantitative Allows for precise measurement of cell wall dynamics.Mass spectrometry provides accurate ratios of labeled to unlabeled fragments.[18]
Non-radioactive Safer to handle and dispose of compared to radioactive isotopes.¹³C is a stable, non-radioactive isotope.
Minimal Perturbation The labeled molecule is chemically identical to the natural one.The small mass difference does not significantly alter biological activity.
Versatility Can be used to study a wide range of bacteria and conditions.Applicable to any bacterium that incorporates D-Alanine into its peptidoglycan.

Experimental Workflow: From Labeling to Analysis

The successful implementation of D-Alanine-¹³C₃ labeling requires careful planning and execution. The following workflow provides a comprehensive overview of the key steps.

Visualizing the D-Alanine-¹³C₃ Labeling and Analysis Workflow

D_Alanine_13C3_Workflow cluster_labeling Step 1: Bacterial Culture and Labeling cluster_extraction Step 2: Peptidoglycan Extraction cluster_digestion Step 3: Muropeptide Generation cluster_analysis Step 4: LC-MS/MS Analysis Start Bacterial Culture (e.g., mid-log phase) Add_Label Introduce D-Alanine-¹³C₃ Start->Add_Label Incubate Incubate for defined period Add_Label->Incubate Harvest Harvest Cells (Centrifugation) Incubate->Harvest Lysis Cell Lysis Harvest->Lysis SDS_Wash Hot SDS Wash Lysis->SDS_Wash Enzyme_Treat Protease/Nuclease Treatment SDS_Wash->Enzyme_Treat Wash_Sacculi Wash to obtain pure sacculi Enzyme_Treat->Wash_Sacculi Digest Digest with Muramidase (e.g., Mutanolysin) Wash_Sacculi->Digest Reduce Reduce Muramic Acid Digest->Reduce LC_Separation UPLC Separation of Muropeptides Reduce->LC_Separation MS_Analysis High-Resolution Mass Spectrometry LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis Mass_Shift_Detection cluster_concept Principle of Mass Shift Detection cluster_ms Mass Spectrum Monomer_Light Unlabeled Muropeptide (containing D-Ala) MS_Light Intensity Monomer_Light->MS_Light m/z = X Monomer_Heavy Labeled Muropeptide (containing D-Ala-¹³C₃) MS_Heavy Intensity Monomer_Heavy->MS_Heavy m/z = X + 3

Sources

Foundational

An In-Depth Technical Guide to Tracing D-Alanine-13C3 Metabolism in Escherichia coli

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals investigating the metabolic fate of D-Alanine in Escherichia coli using stable isotope l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals investigating the metabolic fate of D-Alanine in Escherichia coli using stable isotope labeling. We will delve into the core metabolic pathways, present a detailed experimental workflow for tracing D-Alanine-13C3, and offer insights into the interpretation of mass spectrometry data.

The Central Role of D-Alanine in E. coli Cell Wall Biosynthesis

In the bacterial world, the structural integrity of the cell is paramount, and for E. coli, this integrity is largely conferred by the peptidoglycan (PG) layer of its cell wall. D-Alanine is a crucial, non-proteinogenic amino acid that is indispensable for the synthesis and cross-linking of this protective exoskeleton.[1][2] Unlike in eukaryotes, D-amino acids play a vital role in bacterial physiology, making the pathways that synthesize and utilize them attractive targets for antimicrobial drug development.[3]

The primary metabolic fate of D-Alanine in E. coli is its incorporation into the pentapeptide side chains of the PG precursors. This process is initiated by the conversion of L-Alanine, a common cellular amino acid, into D-Alanine by the enzyme Alanine racemase, encoded by the alr and dadX genes.[3][4][5] Subsequently, two molecules of D-Alanine are ligated together by D-Alanine-D-Alanine ligase (Ddl) to form a D-Alanyl-D-Alanine dipeptide.[6][7] This dipeptide is then added to a UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide, the immediate precursor for PG synthesis.[2][8] This precursor is then transported across the cell membrane and polymerized into the growing PG layer.

Beyond its structural role, D-Alanine metabolism in E. coli can also involve its catabolism or secretion, particularly under specific environmental conditions, which can influence the overall physiology and growth dynamics of bacterial colonies.[9][10][11] The use of a stable isotope-labeled tracer, such as D-Alanine-13C3, allows for the precise tracking of these metabolic fluxes, providing a quantitative understanding of how D-Alanine is partitioned between these competing pathways.

Metabolic Pathways Utilizing D-Alanine in E. coli

The metabolic journey of exogenously supplied D-Alanine-13C3 in E. coli primarily follows the canonical peptidoglycan synthesis pathway. The key enzymatic steps are outlined below:

  • Transport : Exogenous D-Alanine is transported into the cytoplasm.

  • D-Alanyl-D-Alanine Synthesis : The enzyme D-Alanine-D-Alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-Alanine molecules to form D-Alanyl-D-Alanine.[6][7] When D-Alanine-13C3 is the substrate, this reaction will produce D-Alanyl-D-Alanine with six 13C atoms.

  • Peptidoglycan Precursor Synthesis : The D-Alanyl-D-Alanine dipeptide is added to the UDP-MurNAc-L-Ala-γ-D-Glu-m-DAP tripeptide by the MurF enzyme, yielding the final peptidoglycan precursor, UDP-MurNAc-pentapeptide.[2]

  • Peptidoglycan Polymerization : This precursor is then incorporated into the growing peptidoglycan layer.

It is also important to consider alternative metabolic fates:

  • Conversion to L-Alanine : Alanine racemase can convert D-Alanine back to L-Alanine, which can then enter central carbon metabolism.[4][5]

  • Secretion : E. coli has been shown to possess transport systems capable of exporting D-Alanine.[11]

The following diagram illustrates the primary metabolic pathway for D-Alanine incorporation into peptidoglycan.

D_Alanine_Pathway cluster_cytoplasm Cytoplasm D-Alanine-13C3_ext External D-Alanine-13C3 D-Alanine-13C3_int Intracellular D-Alanine-13C3 D-Alanine-13C3_ext->D-Alanine-13C3_int Transport D-Ala-D-Ala_13C6 D-Ala-D-Ala-13C6 D-Alanine-13C3_int->D-Ala-D-Ala_13C6 Ddl UDP-MurNAc-Penta_13C6 UDP-MurNAc-Pentapeptide-13C6 D-Ala-D-Ala_13C6->UDP-MurNAc-Penta_13C6 MurF Peptidoglycan_13C6 Peptidoglycan-13C6 UDP-MurNAc-Penta_13C6->Peptidoglycan_13C6 Polymerization

Caption: Primary metabolic pathway of D-Alanine-13C3 incorporation in E. coli.

Experimental Workflow for Tracing D-Alanine-13C3

This section provides a detailed, step-by-step methodology for conducting a D-Alanine-13C3 tracing experiment in E. coli. The workflow is designed to ensure scientific rigor and reproducibility.

Experimental_Workflow cluster_culture Bacterial Culture & Labeling cluster_sampling Sample Preparation cluster_analysis Analysis A 1. E. coli Culture Growth B 2. Introduction of D-Alanine-13C3 A->B C 3. Quenching of Metabolism B->C D 4. Metabolite Extraction C->D E 5. Peptidoglycan Purification (Optional) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Interpretation F->G

Caption: Experimental workflow for D-Alanine-13C3 tracing in E. coli.

Bacterial Culture and Labeling

Rationale: The goal is to grow a healthy, exponential-phase culture of E. coli and then introduce the labeled substrate for a defined period to allow for its incorporation into cellular metabolites.

Protocol:

  • Prepare Minimal Media: Prepare a suitable minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 0.4% glucose) and other necessary nutrients.

  • Inoculation and Growth: Inoculate the medium with an overnight culture of the desired E. coli strain. Grow the culture at 37°C with shaking to an early-to-mid exponential phase (OD600 of 0.4-0.6).

  • Labeling: Add a sterile solution of D-Alanine-13C3 to the culture to a final concentration of 1 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Continue to incubate the culture under the same conditions for a specific duration. Time-course experiments (e.g., sampling at 0, 5, 15, 30, and 60 minutes) are highly recommended to capture the dynamics of label incorporation.

Quenching of Metabolism

Rationale: This is a critical step to halt all enzymatic activity instantaneously, providing an accurate snapshot of the metabolic state at the time of sampling.

Protocol:

  • Prepare Quenching Solution: Prepare a 60% methanol solution in water and cool it to -48°C.

  • Quenching: Rapidly transfer a defined volume of the bacterial culture into 5 volumes of the cold quenching solution. Mix immediately by inversion. This rapid temperature drop and solvent change effectively stops metabolism.[12][13][14]

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled D-Alanine.

Metabolite Extraction

Rationale: To efficiently extract both polar and non-polar metabolites from the quenched cells for subsequent analysis.

Protocol:

  • Prepare Extraction Solvent: Prepare a cold (-20°C) extraction solvent, such as a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v).

  • Extraction: Resuspend the cell pellet in the cold extraction solvent.

  • Cell Lysis: Subject the cell suspension to repeated freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing on ice) or sonication to ensure complete cell lysis and release of intracellular metabolites.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites for LC-MS/MS analysis.

Peptidoglycan Purification (Optional)

Rationale: For a more in-depth analysis of the labeled peptidoglycan, it can be purified from the cell lysate.

Protocol:

  • Cell Lysis: Resuspend a larger cell pellet in a suitable buffer and lyse the cells using a French press or sonication.

  • Insoluble Fraction Collection: Centrifuge the lysate at high speed to pellet the insoluble cell envelope fraction, which contains the peptidoglycan.

  • SDS Treatment: Treat the pellet with a hot SDS solution (e.g., 4%) to solubilize membranes and proteins, leaving the peptidoglycan sacculi intact.[15]

  • Washing: Wash the sacculi extensively with water to remove all traces of SDS.

  • Enzymatic Digestion: Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or lysozyme) to break it down into its constituent muropeptides.[6][8]

  • Sample Preparation for LC-MS/MS: The resulting muropeptide mixture can then be analyzed by LC-MS/MS.

LC-MS/MS Analysis

Rationale: To separate and detect the unlabeled and 13C-labeled metabolites of interest with high sensitivity and specificity.

Protocol:

  • Chromatography for Metabolites: For the analysis of polar metabolites like D-Alanine and D-Ala-D-Ala, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice. A typical setup would involve a HILIC column and a gradient of increasing aqueous mobile phase.

  • Chromatography for Muropeptides: For the analysis of the larger, more complex muropeptides, a reverse-phase C18 column is generally used with a gradient of increasing acetonitrile in the mobile phase.[7][16]

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is essential for accurately resolving the mass difference between the labeled and unlabeled isotopologues.

  • Targeted Analysis: Set up a targeted inclusion list for the expected m/z values of the unlabeled and labeled metabolites.

Data Analysis and Interpretation

Expected Mass Shifts

The use of D-Alanine-13C3 will result in a predictable mass increase in the metabolites that incorporate it. The following table summarizes the expected mass shifts.

MetaboliteUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Mass Shift (Da)
D-Alanine89.047792.0578+3.0101
D-Alanyl-D-Alanine160.0899166.1101+6.0202
UDP-MurNAc-pentapeptide1149.4000 (approx.)1155.4202 (approx.)+6.0202

Note: The exact mass of UDP-MurNAc-pentapeptide can vary slightly depending on the specific E. coli strain and growth conditions.

Data Processing
  • Peak Picking and Integration: Use appropriate software to identify and integrate the chromatographic peaks corresponding to the target metabolites.

  • Isotopologue Distribution Analysis: Determine the relative abundance of the different isotopologues (M+0, M+3, M+6, etc.) for each metabolite.

  • Metabolic Flux Analysis: For a more quantitative analysis, the fractional labeling data can be used as input for metabolic flux analysis (MFA) software to calculate the rates of the underlying biochemical reactions.[1]

Conclusion and Future Directions

This technical guide provides a robust framework for investigating D-Alanine metabolism in E. coli using D-Alanine-13C3 as a tracer. By following these protocols, researchers can gain valuable insights into the dynamics of peptidoglycan synthesis and other metabolic pathways involving D-Alanine. This knowledge is crucial for understanding bacterial physiology and for the development of novel antimicrobial strategies that target these essential pathways.

Future studies could involve applying this methodology to different bacterial species, investigating the effects of antibiotic treatment on D-Alanine metabolism, or exploring the metabolic crosstalk between D-Alanine pathways and other areas of cellular metabolism. The combination of stable isotope tracing and high-resolution mass spectrometry is a powerful tool that will continue to illuminate the intricate world of bacterial metabolism.

References

  • Chen, X., et al. (2002). Metabolic flux analysis of Escherichia coli K12 grown on 13C-labeled acetate and glucose using GC-MS and powerful flux calculation method. Metabolic Engineering, 4(3), 214-225. [Link]

  • Serra, D. O., et al. (2021). Spatial alanine metabolism determines local growth dynamics of Escherichia coli colonies. bioRxiv. [Link]

  • Serra, D. O., et al. (2021). Spatial alanine metabolism determines local growth dynamics of Escherichia coli colonies. eLife, 10, e71342. [Link]

  • Winder, C. L., et al. (2008). Global Metabolic Profiling of Escherichia coli Cultures: an Evaluation of Methods for Quenching and Extraction of Intracellular Metabolites. Analytical Chemistry, 80(8), 2939-2948. [Link]

  • Hesek, D., et al. (2011). d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. Proceedings of the National Academy of Sciences, 108(44), 17856-17861. [Link]

  • Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50-56. [Link]

  • Park, J. H., et al. (2020). 13 C Metabolic Flux Analysis of Escherichia coli Engineered for Gamma-Aminobutyrate Production. Biotechnology Journal, 15(11), 2000171. [Link]

  • Moussa, M., et al. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(9), 963. [Link]

  • Chen, X., et al. (2018). Optimization of a Peptide Extraction and LC–MS Protocol for Quantitative Analysis of Antimicrobial Peptides. Future Science OA, 4(9), FSO348. [Link]

  • Zhang, X., et al. (2015). Production of L-alanine by metabolically engineered Escherichia coli. Applied and Environmental Microbiology, 81(12), 4059-4066. [Link]

  • Katsube, S., et al. (2016). Secretion of d-alanine by Escherichia coli. Microbiology, 162(7), 1243-1252. [Link]

  • Le-Chat, L., et al. (2014). Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography. Journal of Visualized Experiments, (83), e51039. [Link]

  • Inukai, Y., et al. (1998). Occurrence and Identification of UDP-N-acetylmuramyl-pentapeptide From the Cyanobacterium Anabaena Cylindrica. Bioscience, Biotechnology, and Biochemistry, 62(7), 1436-1439. [Link]

  • Alvarez, L., et al. (2024). PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS. Methods in Molecular Biology, 2707, 237-257. [Link]

  • Lu, W., et al. (2021). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. mSystems, 6(6), e00955-21. [Link]

  • Atze, H., et al. (2021). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. bioRxiv. [Link]

  • Ohkouchi, N., et al. (2012). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In Assembling the Tree of Life (pp. 389-398). Oxford University Press. [Link]

  • Tesi, M., et al. (2021). Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome. Metabolites, 11(11), 773. [Link]

  • Alvarez, L., et al. (2025). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. Methods in Molecular Biology. [Link]

  • Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e72802. [Link]

  • Atze, H., et al. (2021). Tandem mass spectrometry analysis of isotopologues of the GlcNAc-MurNAc-tetrapeptide. ResearchGate. [Link]

  • Winder, C. L., et al. (2008). Global Metabolic Profiling of Escherichia Coli Cultures: An Evaluation of Methods for Quenching and Extraction of Intracellular Metabolites. ResearchGate. [Link]

  • Desmarais, S. M., et al. (2017). Digestion of Peptidoglycan and Analysis of Soluble Fragments. Methods in Molecular Biology, 1535, 125-139. [Link]

  • Villas-Bôas, S. G., et al. (2012). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Current Protocols in Microbiology, 25(1), 1E.2.1-1E.2.17. [Link]

  • Atze, H., et al. (2021). Muropeptide profile of peptidoglycan extracted from Escherichia coli... ResearchGate. [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • UniProt Consortium. (2024). alr - Alanine racemase - Escherichia coli O17:K52:H18 (strain UMN026 / ExPEC). UniProt. [Link]

  • UniProt Consortium. (2024). D-alanine ligase A - Escherichia coli O157:H7. UniProt. [Link]

  • UniProt Consortium. (2024). alr - Alanine racemase - Escherichia coli O81 (strain ED1a). UniProt. [Link]

  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396.
  • Wild, D. G., et al. (1985). D-Alanine transport in Escherichia coli. Biochemical Society Transactions, 13(1), 282-283. [Link]

  • Lambert, M. P., & Neuhaus, F. C. (1972). Factors Affecting the Level of Alanine Racemase in Escherichia coli. Journal of Bacteriology, 110(3), 978-987. [Link]

  • Hesek, D., et al. (2011). Function of the D-alanine:D-alanine ligase lid loop: a molecular modeling and bioactivity study. Journal of Medicinal Chemistry, 54(15), 5466-5476. [Link]

  • ResearchGate. (2011). Function of the D-Alanine:D-Alanine Ligase Lid Loop: A Molecular Modeling and Bioactivity Study. [Link]

  • Wikipedia. (2023). Alanine racemase. [Link]

Sources

Exploratory

Technical Guide: Stability & Handling of D-Alanine-13C3 in Aqueous Media

Topic: Stability of D-Alanine-13C3 in Aqueous Solutions Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Executive Summary D-Alanine-13C3 (Universal 13C-labeled D-Alanine) is a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of D-Alanine-13C3 in Aqueous Solutions Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

D-Alanine-13C3 (Universal 13C-labeled D-Alanine) is a high-value isotopic standard used critically in metabolomics, NMR-based structural biology, and peptidoglycan biosynthesis tracking. While the carbon-13 isotope itself is indefinitely stable, the molecular integrity of D-Alanine in solution is threatened by two primary vectors: bio-consumption (microbial contamination) and stereochemical inversion (racemization).

This guide synthesizes chemical kinetics with practical laboratory protocols to ensure the longevity and spectral fidelity of your D-Alanine-13C3 standards.

Physicochemical Profile & Vulnerability Analysis

Before handling, one must understand the specific stress factors that degrade D-Alanine-13C3. Unlike complex proteins, it is not prone to denaturation, but it is highly susceptible to entropy-driven chiral inversion and biological theft.

PropertySpecificationStability Implication
Molecular Formula

C

H

NO

Carbon-carbon bonds are stable; 13C does not exchange with solvent.
Chirality D-EnantiomerCritical Risk: Prone to racemization (D

L) at high T or extreme pH.
Solubility ~166 g/L (25°C)Highly soluble; rarely precipitates but can crystallize upon freezing.
pKa Values 2.35 (COOH), 9.69 (NH

)
Zwitterionic at neutral pH (most stable state).
The Racemization Threat

Racemization is the spontaneous conversion of the D-enantiomer to the L-enantiomer. In aqueous solution, this follows pseudo-first-order kinetics.

  • Mechanism: Proton abstraction from the

    
    -carbon creates a planar carbanion intermediate. Reprotonation can occur from either side, leading to an L-isomer.
    
  • Catalysts:

    • Hydroxide ions (High pH): Rapidly accelerate proton abstraction.

    • Temperature: Rate increases exponentially with temperature (Arrhenius equation).

    • Metal Ions: Cu

      
       and Al
      
      
      
      can chelate the amino acid, stabilizing the carbanion intermediate and accelerating racemization by orders of magnitude.
The Biological Threat

D-Alanine is a specific nutrient for bacteria, used in the synthesis of peptidoglycan cell walls.[1]

  • Risk: Even trace bacterial contamination can deplete a 10 mM stock solution within days at room temperature.

  • Enzymatic Attack: Contaminating microbes secrete alanine racemase and D-amino acid oxidase, actively degrading the standard.

Degradation Pathways Visualization

The following diagram maps the stability threats to D-Alanine-13C3, distinguishing between chemical and biological vectors.

StabilityThreats cluster_Chem Chemical Degradation cluster_Bio Biological Degradation DAla D-Alanine-13C3 (Aqueous Solution) Carbanion Planar Carbanion Intermediate DAla->Carbanion High T / High pH Metal Ions (Cu2+) Microbes Microbial Contamination (Pseudomonas, E. coli) DAla->Microbes Non-sterile Storage Racemization Racemization (Conversion to L-Ala-13C3) Carbanion->Racemization Reprotonation Consumption Peptidoglycan Synthesis & Oxidation Microbes->Consumption Alanine Racemase / D-AA Oxidase

Figure 1: Critical degradation pathways. Chemical racemization is driven by pH/Temp, while biological loss is driven by enzymatic consumption.

Experimental Protocols for Stability

To maintain scientific integrity, "presumed stability" is insufficient. Use these protocols to validate and store your standards.

Protocol A: Preparation of a Sterile Master Stock (Self-Validating)

Do not autoclave D-Alanine solutions. Autoclaving (121°C, 15 psi) significantly accelerates racemization.

Materials:

  • D-Alanine-13C3 powder.

  • Milli-Q Water (18.2 MΩ·cm).

  • 0.22 µm PVDF or PES Syringe Filter (Sterile).

  • Sterile cryovials (screw cap).

Step-by-Step:

  • Gravimetric Dissolution: Weigh D-Alanine-13C3 into a sterile volumetric flask. Dissolve in Milli-Q water to achieve a concentration of 10–50 mM.

    • Why: High concentrations are more stable against surface adsorption losses than dilute solutions.

  • Filtration (Cold Sterilization): Draw the solution into a sterile syringe. Push through a 0.22 µm filter directly into the destination cryovials.

    • Integrity Check: This removes bacteria without thermal stress, preventing heat-induced racemization.

  • Aliquoting: Dispense into single-use aliquots (e.g., 500 µL).

    • Why: Freeze-thaw cycles promote crystallization and potential micro-precipitation, though D-Ala is robust. Single-use avoids contamination risk from repeated opening.

  • Storage: Flash freeze in liquid nitrogen (optional but best) and store at -80°C .

Protocol B: Quality Control (Chiral Purity Check)

If a stock has been stored at room temperature or >4°C for extended periods, validate chiral purity before use in sensitive assays.

Method: Chiral HPLC (Ligand Exchange or Crown Ether columns).

  • Column: Chiralpak MA(+) or Crownpak CR(+).

  • Mobile Phase: Aqueous Perchloric acid (pH 1.5–2.0) or Copper(II) sulfate solution (for ligand exchange).

  • Detection: UV at 200–210 nm (or MS for 13C specificity).

  • Criteria: L-Alanine peak must be < 0.5% (or < limit of detection).

Best Practices & Storage Matrix

The following table summarizes the stability of D-Alanine-13C3 under various conditions, derived from Arrhenius kinetics and biological risk factors.

Storage ConditionEstimated StabilityRisk FactorRecommendation
-80°C (Frozen) > 2 YearsNegligibleGold Standard. Use for long-term banking.
-20°C (Frozen) 6–12 MonthsSublimation / Freezer BurnAcceptable for working stocks.
4°C (Refrigerated) 2–4 WeeksMicrobial GrowthOnly for immediate use. Must be sterile filtered.
25°C (Room Temp) < 48 HoursMicrobial / RacemizationAvoid. Discard if left out overnight.
pH > 9.0 (Basic) UnstableRapid RacemizationNever store. Adjust pH only immediately before use.
Autoclaved Compromised1–5% RacemizationForbidden. Use filtration instead.

Optimized Handling Workflow

This workflow ensures that the isotopic and chiral fidelity of the D-Alanine-13C3 is maintained from powder to data acquisition.

HandlingWorkflow Powder Lyophilized Powder (Store Desiccated @ RT) Dissolve Dissolve in Milli-Q Water Powder->Dissolve Weigh accurately Filter 0.22 µm Filtration (Sterilization) Dissolve->Filter Remove microbes Aliquot Aliquot into Single-Use Vials Filter->Aliquot Prevent freeze-thaw Freeze Store at -80°C Aliquot->Freeze Thaw Thaw on Ice (Just before use) Freeze->Thaw Use Experiment (NMR / MS / Cell Culture) Thaw->Use < 4 hours

Figure 2: Lifecycle management of D-Alanine-13C3 stocks. Note the emphasis on filtration and single-use aliquots.

References

  • PubChem. D-Alanine-13C3 Compound Summary. National Library of Medicine. Available at: [Link]

  • Bada, J. L. (1972). Kinetics of Racemization of Amino Acids as a Function of pH.[2][3][4] Journal of the American Chemical Society.[4] (Foundational kinetics for amino acid stability).

  • Friedman, M. (1999). Chemistry, Nutrition, and Microbiology of D-Amino Acids.[5] Journal of Agricultural and Food Chemistry. (Details microbial degradation pathways).

Sources

Foundational

Illuminating Bacterial Defenses: A Technical Guide to D-Alanine-¹³C₃ Uses in Solid-State NMR Spectroscopy

For researchers, scientists, and drug development professionals dedicated to combating bacterial threats, understanding the intricate architecture of the bacterial cell wall is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating bacterial threats, understanding the intricate architecture of the bacterial cell wall is paramount. This guide provides an in-depth exploration of a powerful analytical approach: the use of D-Alanine-¹³C₃ in conjunction with solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. This combination offers an unparalleled, non-invasive window into the structure, dynamics, and interactions of peptidoglycan, a critical component of the bacterial cell wall and a primary target for many antibiotics.[1][2]

The Strategic Advantage of Targeting D-Alanine

The bacterial cell wall is a unique and essential organelle, with peptidoglycan (PG) as its primary structural scaffold.[1][2] This complex polymer provides mechanical strength and protects the bacterium from osmotic stress.[2] A key building block of PG is the amino acid D-alanine, which is notably absent in most eukaryotic cells.[3] This metabolic distinction makes the pathways involved in D-alanine synthesis and incorporation into PG ideal targets for selective antimicrobial agents.[1][3]

Specifically, the terminal D-alanyl-D-alanine (D-ala-D-ala) dipeptide of the PG precursor is crucial for the cross-linking reactions that create the resilient mesh-like structure of the cell wall.[3] By introducing D-Alanine isotopically labeled with ¹³C at all three carbon positions (D-Alanine-¹³C₃), we can effectively "light up" this critical component for ssNMR analysis, enabling precise measurements of its structure and interactions within the intact cell wall.

Core Principles of Solid-State NMR in Bacterial Cell Wall Analysis

Solid-state NMR is an indispensable technique for studying insoluble and complex biological systems like the bacterial cell wall.[2] Unlike solution NMR, which requires soluble samples, ssNMR can analyze intact cells or isolated cell wall fragments in their near-native states.[2] Key techniques employed in these studies include:

  • Magic Angle Spinning (MAS): To overcome the line broadening that obscures spectral details in solid samples, the sample is spun at a high frequency (typically 1 to 130 kHz) at a specific angle (the "magic angle," ~54.74°) relative to the main magnetic field.[4] This mechanical rotation averages out anisotropic interactions, resulting in significantly sharper and better-resolved NMR spectra.[4]

  • Cross-Polarization (CP): This technique enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei, such as ¹H.[5] This results in a significant boost in sensitivity, reducing the time required for data acquisition.[5]

  • Rotational-Echo Double-Resonance (REDOR): REDOR is a powerful ssNMR experiment designed to measure internuclear distances between heteronuclear spin pairs, such as ¹³C and ¹⁵N.[6][7] By reintroducing the dipolar coupling that is normally averaged out by MAS, REDOR allows for precise distance measurements at an atomic level, providing invaluable structural information.[6]

The strategic incorporation of ¹³C₃-labeled D-alanine provides three distinct ¹³C nuclei within a single molecule. This allows for a more detailed analysis of the local environment and interactions of the D-alanine residue within the peptidoglycan structure compared to single-site labeling.

Experimental Workflow: From Bacterial Culture to ssNMR Data

The successful application of D-Alanine-¹³C₃ in ssNMR studies of bacterial cell walls hinges on a meticulously executed experimental workflow. The following sections provide a detailed, step-by-step methodology.

Part 1: Isotopic Labeling of Bacterial Cells

The foundational step is the efficient incorporation of D-Alanine-¹³C₃ into the bacterial peptidoglycan.

Protocol for ¹³C Labeling of Staphylococcus aureus

  • Prepare a defined minimal medium: The composition of the medium is critical to ensure that the bacteria utilize the supplied labeled D-alanine. A standard recipe should be followed, ensuring all components are sterile.

  • Inoculation: Inoculate the minimal medium with an overnight culture of S. aureus.

  • Introduction of Labeled D-Alanine: Add D-Alanine-¹³C₃ to the culture medium at a concentration optimized for uptake and incorporation. The exact concentration may need to be determined empirically for the specific bacterial strain and growth conditions.

  • Incubation: Grow the bacterial culture at the optimal temperature and shaking speed until it reaches the desired growth phase (typically mid-to-late exponential phase).

  • Harvesting: Harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove any remaining labeled D-alanine from the medium.

Part 2: Sample Preparation for Solid-State NMR

For ssNMR analysis, the labeled bacterial cells can be used whole or the cell walls can be isolated.

Protocol for Cell Wall Isolation

  • Cell Lysis: Resuspend the washed cell pellet in a lysis buffer and disrupt the cells using a method such as sonication or a French press.

  • Removal of Cytoplasmic Contents: Centrifuge the lysate to pellet the cell walls and membranes. Wash the pellet repeatedly to remove cytoplasmic proteins and other soluble components.

  • Enzymatic Digestion: Treat the pellet with DNase and RNase to remove contaminating nucleic acids. A subsequent treatment with trypsin can be used to digest proteins.

  • Final Washing and Lyophilization: Wash the purified cell wall material extensively with ultrapure water to remove any residual salts or enzymes. Lyophilize the sample to obtain a dry powder suitable for packing into an NMR rotor.

Part 3: Solid-State NMR Data Acquisition

The packed rotor containing the labeled cell wall sample is now ready for ssNMR analysis.

Key ssNMR Experiments and Typical Parameters

ExperimentPurposeKey Parameters
¹³C CP/MAS To obtain a high-resolution spectrum of the ¹³C-labeled cell wall, allowing for the identification and assignment of resonances from the D-Alanine-¹³C₃.MAS Frequency: 10-20 kHzContact Time: 1-2 msRecycle Delay: 3-5 s
REDOR To measure the internuclear distance between the ¹³C-labeled D-alanine and a neighboring ¹⁵N nucleus (e.g., from a cross-linking peptide bridge).MAS Frequency: 5-10 kHzDephasing Time: Varied incrementally to generate a dephasing curvePulse Sequence: Specific REDOR pulse sequence with rotor-synchronized π pulses.

Causality in Experimental Choices:

  • The choice of a defined minimal medium is crucial to maximize the incorporation of the expensive labeled amino acid by limiting competing unlabeled sources.

  • CP/MAS is the initial experiment of choice as it provides a high-level overview of the labeled sites and their chemical environments, confirming successful incorporation of the D-Alanine-¹³C₃.

  • REDOR is employed for detailed structural analysis. The dephasing of the ¹³C signal as a function of the dephasing time is directly related to the distance between the ¹³C and ¹⁵N nuclei. This allows for the precise measurement of cross-linking in the peptidoglycan.[6]

Data Analysis and Interpretation: Unveiling the Molecular Architecture

The data obtained from the ssNMR experiments provide a wealth of information about the bacterial cell wall.

¹³C Chemical Shift Analysis

The ¹³C CP/MAS spectrum will show distinct peaks corresponding to the three carbon atoms of the incorporated D-Alanine-¹³C₃. The precise chemical shifts of these carbons are sensitive to their local chemical environment, providing insights into the conformation and packing of the peptidoglycan chains.

Table of Typical ¹³C Chemical Shifts for D-Alanine in Bacterial Peptidoglycan

Carbon AtomTypical Chemical Shift Range (ppm)Information Provided
Cα (alpha-carbon)50 - 55Sensitive to the peptide backbone conformation.
Cβ (beta-carbon)18 - 22Reflects side-chain packing and interactions.
C' (carbonyl carbon)175 - 180Sensitive to hydrogen bonding and peptide bond geometry.

Note: These are approximate ranges and can vary depending on the bacterial species and specific local environment.

Quantifying Peptidoglycan Cross-linking with REDOR

The REDOR experiment is a powerful tool for quantifying the extent of cross-linking in the peptidoglycan.[8] By selectively labeling D-alanine with ¹³C and a neighboring amino acid in the cross-bridge (e.g., glycine or lysine) with ¹⁵N, the REDOR experiment can measure the proximity of these two labels.

The experiment is performed by acquiring a series of spectra with increasing dephasing time. A control spectrum (S₀) is acquired without the dephasing pulses, and a dephased spectrum (S) is acquired with the dephasing pulses. The ratio S/S₀ is then plotted against the dephasing time. The resulting "REDOR curve" shows a decay in the signal intensity for nuclei that are close in space. By fitting this curve to theoretical models, the internuclear distance can be accurately determined.

Visualizing the REDOR Experiment

REDOR_Workflow cluster_0 Sample Preparation cluster_1 ssNMR Experiment cluster_2 Data Analysis Bacterial Culture\n(¹³C-D-Ala & ¹⁵N-Gly/Lys) Bacterial Culture (¹³C-D-Ala & ¹⁵N-Gly/Lys) Cell Wall Isolation Cell Wall Isolation Bacterial Culture\n(¹³C-D-Ala & ¹⁵N-Gly/Lys)->Cell Wall Isolation REDOR Pulse Sequence REDOR Pulse Sequence Cell Wall Isolation->REDOR Pulse Sequence Acquire S and S₀ Spectra Acquire S and S₀ Spectra REDOR Pulse Sequence->Acquire S and S₀ Spectra Plot S/S₀ vs. Dephasing Time Plot S/S₀ vs. Dephasing Time Acquire S and S₀ Spectra->Plot S/S₀ vs. Dephasing Time Generate REDOR Curve Fit Curve & Calculate Distance Fit Curve & Calculate Distance Plot S/S₀ vs. Dephasing Time->Fit Curve & Calculate Distance Structural Information Quantify Cross-linking Quantify Cross-linking Fit Curve & Calculate Distance->Quantify Cross-linking

Sources

Protocols & Analytical Methods

Method

sample preparation for D-Alanine-13C3 LC-MS analysis

An Application Guide to the Bioanalytical Challenge: Sample Preparation for D-Alanine-¹³C₃ LC-MS Analysis Authored by: A Senior Application Scientist Abstract The precise quantification of D-amino acids in biological mat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Bioanalytical Challenge: Sample Preparation for D-Alanine-¹³C₃ LC-MS Analysis

Authored by: A Senior Application Scientist

Abstract

The precise quantification of D-amino acids in biological matrices is a burgeoning field of interest, driven by their roles in bacterial physiology and mammalian neurotransmission.[1][2] D-Alanine, a key component of the bacterial cell wall, is a significant target for antimicrobial drug development.[2][3] Stable isotope-labeled analogues, such as D-Alanine-¹³C₃, are invaluable tools in metabolic flux analysis and pharmacokinetic studies, allowing researchers to trace the fate of exogenous D-alanine with high specificity. This application note provides a detailed, field-proven guide for the preparation of biological samples for the quantitative analysis of D-Alanine-¹³C₃ by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind each step, focusing on a robust protein precipitation protocol for plasma, and discuss critical considerations for ensuring data integrity, including the indispensable role of a separate stable isotope-labeled internal standard.

Introduction: The Analytical Imperative

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for its high sensitivity and selectivity in trace analysis.[4] However, the accuracy of any LC-MS/MS method is fundamentally dependent on the quality of the sample preparation. Biological matrices such as plasma, serum, and tissue lysates are complex mixtures containing proteins, lipids, salts, and other metabolites that can interfere with analysis. These interferences can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to inaccurate quantification.[4][5]

The primary objectives of sample preparation are:

  • Removal of Macromolecules: Efficiently eliminate proteins and other high-molecular-weight compounds that can foul the LC column and MS ion source.

  • Minimization of Matrix Effects: Reduce the concentration of interfering small molecules (e.g., lipids, salts) that co-elute with the analyte.

  • Analyte Concentration: Increase the concentration of the target analyte to improve detection sensitivity.

  • Solvent Compatibility: Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase of the LC method.

For accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[6][7] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for both sample preparation losses and matrix effects.[4][5] In the context of this guide, we will treat D-Alanine-¹³C₃ as the target analyte (e.g., in a metabolic tracing study) and employ a different SIL-IS, such as D-Alanine-d₇, for the most accurate quantification.

Foundational Strategy: Protein Precipitation

Protein precipitation (PPT) is a rapid, straightforward, and widely adopted technique for sample cleanup in bioanalysis.[8] The mechanism involves the addition of a substance—typically an organic solvent or a strong acid—that disrupts the solvation shell of proteins, causing them to denature, aggregate, and precipitate out of solution.[9]

  • Organic Solvents (Acetonitrile, Methanol): These water-miscible solvents reduce the dielectric constant of the solution, disrupting the hydrogen bonds between water and the protein surface, leading to precipitation. Acetonitrile is often preferred as it tends to precipitate proteins more effectively.[8][10]

  • Acids (Trichloroacetic Acid, Sulfosalicylic Acid): Strong acids cause proteins to precipitate by neutralizing the surface charges, leading to aggregation and isoelectric precipitation.[9][11]

While simple, PPT is a non-selective "bulk" removal technique. It may not remove all matrix interferences (e.g., phospholipids) and carries a risk of co-precipitating the analyte with the protein pellet.[12] Despite these limitations, its speed and simplicity make it an excellent first-line approach, particularly when optimized.

Experimental Workflow: Quantifying D-Alanine-¹³C₃ in Plasma

This section provides a detailed, step-by-step protocol for the extraction of D-Alanine-¹³C₃ from human or animal plasma using protein precipitation.

Required Materials & Reagents
  • Biological Plasma (e.g., K₂EDTA Human Plasma), stored at -80°C

  • D-Alanine-¹³C₃ (Analyte)

  • D-Alanine-d₇ (Internal Standard)

  • Acetonitrile (ACN), LC-MS Grade, Ice-cold

  • Methanol, LC-MS Grade

  • Water, LC-MS Grade

  • Formic Acid, LC-MS Grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Microcentrifuge (refrigerated)

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Visualized Workflow

SamplePrep_Workflow start 1. Plasma Sample Aliquot (e.g., 100 µL) is_spike 2. Spike with Internal Standard (D-Alanine-d₇) start->is_spike Accurate quantification foundation ppt 3. Add Ice-Cold Acetonitrile (e.g., 300 µL with 0.1% Formic Acid) is_spike->ppt Protein removal initiation mix 4. Vortex & Incubate (e.g., 1 min vortex, 20 min at -20°C) ppt->mix Ensure complete precipitation centrifuge 5. Centrifuge (e.g., 14,000 x g, 10 min, 4°C) mix->centrifuge Pellet precipitated proteins supernatant 6. Transfer Supernatant to a new tube centrifuge->supernatant Isolate analyte in solution dry 7. Evaporate to Dryness (Nitrogen stream, 30°C) supernatant->dry Concentrate analyte & solvent exchange reconstitute 8. Reconstitute in LC Mobile Phase A dry->reconstitute Prepare for injection end 9. Analyze by LC-MS/MS reconstitute->end Final sample

Caption: Plasma sample preparation workflow for D-Alanine-¹³C₃ analysis.

Step-by-Step Protocol
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to prevent degradation. Once thawed, vortex gently to ensure homogeneity.

  • Internal Standard (IS) Spiking:

    • Aliquot 100 µL of each sample (unknowns, standards, QCs) into a pre-labeled 1.5 mL microcentrifuge tube.

    • Add a small volume (e.g., 10 µL) of the IS working solution (D-Alanine-d₇) to every tube.

    • Rationale: Adding the IS at the very beginning is critical. It ensures that the IS undergoes the exact same experimental variations and potential losses as the analyte throughout the entire process, which is the foundation of accurate correction and reliable quantification.[5]

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.[2] This creates a 3:1 ratio of solvent to plasma, which is effective for protein removal.[8]

    • Scientist's Note: The use of ice-cold solvent enhances the efficiency of protein precipitation. The small amount of formic acid helps to create a denaturing acidic environment and can improve the chromatographic peak shape of small polar molecules like alanine.[13]

  • Mixing and Incubation:

    • Immediately cap and vortex each tube vigorously for 1 minute. This ensures intimate mixing of the solvent with the plasma, maximizing protein denaturation.

    • Incubate the samples at -20°C for 20 minutes to further promote complete protein precipitation.[2]

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]

    • Rationale: The high g-force creates a tight, compact protein pellet at the bottom of the tube. The refrigerated temperature maintains the stability of the analyte and prevents any potential degradation.

  • Supernatant Collection:

    • Carefully aspirate the supernatant (the clear liquid layer) and transfer it to a new, clean 1.5 mL microcentrifuge tube.

    • Critical Step: Be extremely careful not to disturb or aspirate any of the protein pellet, as this will introduce interferences back into your sample and can clog the LC system.

  • Evaporation and Reconstitution:

    • Place the tubes in a nitrogen evaporator or vacuum concentrator and dry the supernatant completely. This step removes the high concentration of organic solvent, which can interfere with reversed-phase chromatography, and concentrates the analyte.

    • Reconstitute the dried extract in a volume (e.g., 100 µL) of a solvent that mimics the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 5 minutes to pellet any microscopic particulates before transferring the final extract to an LC autosampler vial.

Advanced Considerations: Chiral Separation

Quantifying D-Alanine requires separating it from its highly abundant stereoisomer, L-Alanine. Since enantiomers have identical physical properties and mass, they cannot be distinguished by a mass spectrometer alone and will co-elute on standard (achiral) LC columns.[14][15] Two primary strategies exist:

  • Direct Chiral Chromatography: This involves using a specialized chiral stationary phase (CSP) column that can directly resolve the D- and L-enantiomers.[16] This approach avoids extra sample preparation steps but often requires specialized, and sometimes less robust, column chemistries and mobile phases.[15]

  • Indirect Chiral Separation via Derivatization: This is a common and robust sample preparation strategy. The sample extract is reacted with a chiral derivatizing agent (e.g., Marfey’s Reagent, (S)-NIFE) to form diastereomers.[17][18] These diastereomers have different physical properties and can be readily separated on a standard, robust achiral column (like a C18) and detected by the mass spectrometer.[1][15] This derivatization step would be performed after the evaporation step (Step 7) and before the final reconstitution (Step 8).

Protocol Parameters at a Glance

ParameterRecommended ValueRationale / Notes
Sample Volume 100 µLA common starting volume; can be scaled down if necessary.
Precipitating Agent Ice-Cold Acetonitrile + 0.1% Formic AcidEfficient protein removal and improved peak shape.
Solvent-to-Sample Ratio 3:1 (v/v)Provides a good balance of protein removal and sample dilution.
Incubation 20 minutes at -20°CEnhances the completeness of protein precipitation.[2]
Centrifugation Speed ≥14,000 x gEnsures a compact, stable protein pellet.
Centrifugation Temp. 4°CMaintains analyte stability.
Reconstitution Volume 100 µLResults in no net dilution or concentration. Can be adjusted to concentrate the sample if needed.

Alternative & Complementary Techniques

While protein precipitation is a workhorse method, other techniques can provide cleaner samples, albeit with increased complexity and cost.

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample cleanup that isolates analytes based on their physical and chemical properties.[19] It can provide significantly cleaner extracts than PPT by selectively retaining the analyte while washing away interferences, or vice-versa.[20] This is particularly useful for complex matrices or when very low detection limits are required.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is a two-step process involving a salting-out extraction followed by a dispersive SPE cleanup.[21][22] It has been adapted for various analytes and matrices, offering a streamlined and effective cleanup.[23][24]

Conclusion

This application note outlines a robust and reliable protocol for the preparation of plasma samples for the quantitative analysis of D-Alanine-¹³C₃ by LC-MS/MS. The cornerstone of this method is a well-optimized protein precipitation step, which provides a clean extract suitable for sensitive analysis. The principles discussed—particularly the critical importance of using a stable isotope-labeled internal standard and addressing the challenge of chiral separation—are fundamental to achieving high-quality, reproducible, and trustworthy data in bioanalysis. This protocol serves as a validated starting point that can be adapted and further optimized for various research needs in the exciting fields of drug development, microbiology, and neuroscience.

References

  • Vertex AI Search. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids.
  • SIELC Technologies. (n.d.). D-Alanine.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Sigma-Aldrich. (n.d.). Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • National Institutes of Health (NIH). (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis.
  • National Institutes of Health (NIH). (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression.
  • ResearchGate. (n.d.). LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +....
  • ResearchGate. (2025). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures.
  • PubMed. (n.d.). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers.
  • PubMed. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • BenchChem. (n.d.). Detecting D-Alanine (3-13C): Application Notes and Protocols for Mass Spectrometry.
  • Chromatography Online. (2024). Using LC–MS/MS to Analyze D-Amino Acids.
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using D-Alanine-d7 by LC-MS/MS.
  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • National Institutes of Health (NIH). (n.d.). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome.
  • Agilent Technologies. (n.d.). Amino Acid Analysis of Spinach and Apple using a QuEChERS Sample Preparation Technique and Automated OPA/FMOC Derivat.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • OSTI.gov. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
  • National Institutes of Health (NIH). (n.d.). Serum biomarker profiling by solid-phase extraction with particle-embedded micro tips and matrix-assisted laser desorption/ionization mass spectrometry.
  • Chromatography Online. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • University of California, Davis. (2022). Extraction of Metabolome From Tissue/Organ For HILIC LC-MS.
  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
  • PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • ResearchGate. (2025). The Enzymatic Synthesis of d-Alanyl-d-alanine.
  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • ResearchGate. (n.d.). Optimization of the protein precipitation procedure for plasma samples....
  • National Institutes of Health (NIH). (n.d.). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics.
  • National Institutes of Health (NIH). (2017). Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin.
  • Canadian Science Publishing. (1991). Effect of protein precipitating agents on the recovery of plasma free amino acids.
  • Michigan State University. (2019). MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues.
  • MDPI. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantification.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • National Institutes of Health (NIH). (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA).
  • MDPI. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry.
  • Agilent Technologies. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis.
  • ACS Publications. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS.
  • QuEChERS.com. (n.d.). About the method.
  • ResearchGate. (2026). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples.

Sources

Application

metabolic flux analysis using D-Alanine-13C3 tracer

Application Note: Precision Metabolic Flux Analysis of Peptidoglycan Turnover Using D-Alanine-13C3 Executive Summary This guide details the application of D-Alanine-13C3 as a hyper-specific metabolic tracer for investiga...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Metabolic Flux Analysis of Peptidoglycan Turnover Using D-Alanine-13C3

Executive Summary

This guide details the application of D-Alanine-13C3 as a hyper-specific metabolic tracer for investigating bacterial cell wall dynamics.[1] Unlike ubiquitous carbon sources (e.g., 13C-Glucose), D-Alanine-13C3 bypasses central carbon metabolism (glycolysis/TCA), incorporating directly into the peptidoglycan (PG) biosynthesis pathway. This specificity makes it the "Gold Standard" method for evaluating the mechanism of action (MoA) of cell-wall targeting antibiotics (e.g.,


-lactams, glycopeptides) and studying bacterial turnover in complex host-pathogen environments.

Scientific Foundation: The D-Alanine Pathway

The Metabolic Niche

In bacteria, D-Alanine is critical for the cross-linking of peptidoglycan, the mesh-like polymer providing structural integrity. It is synthesized from L-Alanine by Alanine Racemase (Alr) and then ligated to another D-Ala by D-Ala-D-Ala Ligase (Ddl) .

The unique utility of the 13C3-labeled tracer lies in its ability to distinguish between:

  • De Novo Synthesis: Flux from endogenous L-Alanine (unlabeled).

  • Exogenous Salvage: Direct incorporation of the tracer (labeled M+3).

  • Turnover/Recycling: Re-incorporation of D-Ala released from the cell wall by carboxypeptidases.

Pathway Visualization

The following diagram illustrates the flow of the 13C3 tracer (Red Nodes) versus the endogenous carbon flow (Blue Nodes).

D_Alanine_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_wall Cell Wall Tracer D-Alanine-13C3 (Tracer) DAla_Cyto D-Alanine Pool (Mixed Labeling) Tracer->DAla_Cyto Transport (Permease) LAla L-Alanine (Endogenous) LAla->DAla_Cyto Alr (Racemase) DD_Dipeptide D-Ala-D-Ala (Dipeptide) DAla_Cyto->DD_Dipeptide Ddl (Ligase) Pentapeptide UDP-MurNAc- Pentapeptide DD_Dipeptide->Pentapeptide MurF UDP_MurNAc UDP-MurNAc- Tripeptide UDP_MurNAc->Pentapeptide MurF PG_Mature Mature Peptidoglycan Pentapeptide->PG_Mature Transpeptidation (PBPs) PG_Mature->DAla_Cyto Recycling (LdcA/DacA)

Caption: Flux map of D-Alanine-13C3 incorporation. Red path indicates tracer entry; Green indicates integration into the cell wall.

Experimental Protocol: Dual-Fraction Metabolic Flux

To accurately calculate flux, you must measure the isotopic enrichment in two distinct pools: the Free Cytosolic Pool (precursor) and the Cell Wall Bound Pool (product).

Materials & Reagents
  • Tracer: D-Alanine-13C3 (99% enrichment).

  • Quenching Solvent: 60:40 Ethanol/Water ($ -40^{\circ}\text{C} $) or Liquid Nitrogen.

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) + 0.1% Formic Acid ($ -20^{\circ}\text{C} $).[2]

  • Hydrolysis Reagent: 6M HCl (LC-MS grade).

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Essential for D/L separation).

Step-by-Step Workflow

Step 1: Pulse-Chase Labeling

  • Inoculate bacteria in minimal media (M9) to mid-log phase (

    
    ).
    
  • Pulse: Add D-Alanine-13C3 to a final concentration of 1-5 mM.

  • Sampling: Collect 1 mL aliquots at

    
     minutes.
    
  • Quenching: Immediately inject aliquots into 4 mL of cold quenching solvent to stop metabolic activity. Critical: Do not centrifuge before quenching; metabolism continues in the pellet.

Step 2: Fractionation (The "Dual-Pool" Method)

  • Centrifuge quenched samples (

    
    , 5 min, 
    
    
    
    ).
  • Supernatant (Cytosolic Pool): Transfer supernatant to a new tube. Dry under nitrogen flow.[2] Reconstitute in mobile phase.

  • Pellet (Cell Wall Pool):

    • Wash pellet

      
       with saline to remove free D-Ala.
      
    • Resuspend in 200 µL 6M HCl.

    • Incubate at

      
       for 16 hours (Acid Hydrolysis). Note: This releases D-Ala from the peptidoglycan matrix.[1]
      
    • Dry under nitrogen flow to remove HCl. Reconstitute in mobile phase.

Analytical Method: Chiral LC-MS/MS

Standard C18 chromatography cannot distinguish D-Alanine-13C3 from L-Alanine-13C3 (formed via racemase back-flux). You must use chiral separation to avoid data corruption.

LC-MS Configuration
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm).

    • Why? Crown ether columns effectively separate intact amino acid enantiomers without derivatization.

  • Mobile Phase:

    • A:

      
       Formic Acid in Water.[2]
      
    • B: Acetonitrile (Isocratic run: typically 90% A / 10% B at low pH).

  • Flow Rate: 0.4 mL/min.[3]

  • Run Time: 15 minutes (D-Ala typically elutes before L-Ala on Crownpak CR-I(+)).

MS/MS Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Note
D-Ala (Unlabeled) 90.144.110Endogenous M+0
D-Ala (Tracer) 93.146.110Tracer M+3
L-Ala (Unlabeled) 90.144.110Monitor for Racemization
L-Ala (Labeled) 93.146.110Back-flux via Alr
Analytical Workflow Diagram

Analytical_Workflow cluster_peaks Chromatographic Elution Sample Biological Sample (Cytosol or Hydrolysate) LC Chiral LC Separation (Crownpak CR-I+) Sample->LC Peak1 Peak 1: D-Alanine (Target) LC->Peak1 tR = 4.5 min Peak2 Peak 2: L-Alanine (Interference) LC->Peak2 tR = 6.2 min MS MS/MS Detection (MRM: 90->44 / 93->46) Peak1->MS Peak2->MS Data Isotope Enrichment Calculation MS->Data

Caption: Analytical workflow ensuring separation of D- and L-enantiomers before mass spectrometric quantification.

Data Analysis & Interpretation

Calculating Isotopic Enrichment (E)

For each time point, calculate the fractional enrichment of the M+3 isotopologue:



Flux Calculation (Turnover Rate)

The synthesis rate of peptidoglycan (


) is derived from the rate at which the label appears in the Cell Wall pool relative to the saturation of the Cytosolic pool.

Using the Precursor-Product Relationship :



  • High Flux: Rapid equilibration of

    
     with 
    
    
    
    .
  • Antibiotic Inhibition: If treating with a

    
    -lactam, 
    
    
    
    may remain high, but
    
    
    incorporation will plateau or decline due to inhibition of transpeptidation.

Troubleshooting & Self-Validation (E-E-A-T)

To ensure the trustworthiness of your data, perform these checks:

  • The Racemase Check (L-Ala Signal):

    • Observation: You detect M+3 signal in the L-Alanine peak.

    • Interpretation: The Alanine Racemase (Alr) is reversible and active. The tracer is being converted back to L-Ala.

    • Action: This is biologically real data. Do not treat it as contamination. It indicates high racemase activity.

  • The "Zero-Time" Control:

    • Protocol: Process a sample immediately after adding tracer (

      
      ).
      
    • Requirement: The Cell Wall fraction must show

      
       enrichment. If you see signal, your washing step was insufficient, and you are detecting free cytosolic D-Ala contaminating the pellet.
      
  • Matrix Effect Validation:

    • Spike a known amount of unlabeled D-Ala into your hydrolyzed matrix to ensure the acid hydrolysis did not degrade the analyte (D-Ala is generally stable in acid, but matrix suppression in MS can occur).

References

  • Cava, F., et al. (2011). "D-amino acids control peptidoglycan composition and cell shape in bacteria." Nature. [Link]

  • Vollmer, W., et al. (2008). "Bacterial peptidoglycan (murein) hydrolases." FEMS Microbiology Reviews. [Link]

  • Genilloud, O., et al. (2020). "Metabolic labelling of peptidoglycan with D-amino acids." Nature Reviews Microbiology. [Link]

  • PubChem Compound Summary. "D-Alanine-13C3." [Link]

Sources

Method

Application Note: A Comprehensive Guide to D-Alanine-¹³C₃ NMR Chemical Shift Assignment

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and techniques for the unambiguous nuclear magnetic resonance (NMR) chemical shift assig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and techniques for the unambiguous nuclear magnetic resonance (NMR) chemical shift assignment of fully ¹³C-labeled D-Alanine (D-Alanine-¹³C₃). By leveraging isotopic labeling, the inherent sensitivity limitations of ¹³C NMR are overcome, enabling rapid and precise structural elucidation. This guide moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We present detailed protocols for sample preparation and a suite of 1D and 2D NMR experiments, including ¹³C, DEPT, HSQC, and HMBC, culminating in a complete and confident assignment of the carbon skeleton.

Introduction: The Power of ¹³C Labeling in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] While ¹H NMR provides a wealth of information about the proton framework, ¹³C NMR directly probes the carbon backbone, offering critical insights into molecular structure and connectivity.[2] However, ¹³C NMR faces a significant sensitivity challenge due to the low natural abundance (1.1%) of the NMR-active ¹³C isotope.[3]

Isotopic labeling, specifically the use of molecules like D-Alanine-¹³C₃ where all carbon atoms are the ¹³C isotope, provides a powerful solution to this problem.[4][5] This enrichment boosts the signal intensity by nearly two orders of magnitude, dramatically reducing experiment times and enabling advanced, multi-dimensional experiments that would be impractical for unlabeled samples of similar concentration. This application note details a systematic approach to leverage this advantage for the complete chemical shift assignment of D-Alanine-¹³C₃.

Core Principles and Strategic Workflow

The unambiguous assignment of the three carbon signals in D-Alanine—the carboxyl carbon (C'), the alpha-carbon (Cα), and the beta-carbon (Cβ)—relies on a multi-pronged approach. Each experiment provides a unique piece of the puzzle, and together they form a self-validating system.

  • 1D ¹³C Spectrum : Identifies the number of chemically distinct carbon environments.

  • DEPT Experiments : Determines the multiplicity of each carbon (i.e., distinguishes between CH₃, CH₂, CH, and quaternary carbons).

  • 2D HSQC Spectrum : Correlates each carbon atom with its directly attached proton(s) over one bond.

  • 2D HMBC Spectrum : Reveals longer-range correlations (2-3 bonds) between carbons and protons, confirming the connectivity of the molecular fragments.

The logical flow of this strategy ensures that assignments are built upon and confirmed by subsequent experiments, adhering to the principles of scientific trustworthiness.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Assignment SamplePrep Sample Preparation (D-Alanine-¹³C₃ in D₂O) Spec1D 1D ¹³C Spectrum SamplePrep->Spec1D Acquire Analysis1D Count Carbon Signals (Expect 3) Spec1D->Analysis1D Analyze DEPT DEPT-135 & DEPT-90 AnalysisDEPT Determine Multiplicity (CH₃, CH, Cq) DEPT->AnalysisDEPT Analyze HSQC 2D ¹H-¹³C HSQC AnalysisHSQC Assign Cα & Cβ (via ¹JCH) HSQC->AnalysisHSQC Analyze HMBC 2D ¹H-¹³C HMBC AnalysisHMBC Confirm Connectivity (via ²⁻³JCH) HMBC->AnalysisHMBC Analyze Analysis1D->DEPT Inform AnalysisDEPT->HSQC Inform FinalAssign Final Assignment Table AnalysisDEPT->FinalAssign Consolidate AnalysisHSQC->HMBC Inform AnalysisHSQC->FinalAssign Consolidate AnalysisHMBC->FinalAssign Consolidate

Figure 1: Overall workflow for D-Alanine-¹³C₃ chemical shift assignment.

PART 1: Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the final spectra is directly dependent on meticulous sample preparation.[6] High concentrations are generally preferred for ¹³C NMR to maximize signal-to-noise, though the isotopic enrichment of D-Alanine-¹³C₃ provides significant flexibility.[7]

Materials:

  • D-Alanine-¹³C₃ (isotopic purity >98%)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR Tube (5 mm, high precision, e.g., Wilmad 535-PP or equivalent)

  • Internal Standard (optional, e.g., DSS or TSP)

  • Micro-pipettes and vials

  • Pasteur pipette with glass wool plug

Procedure:

  • Weighing: Accurately weigh 10-20 mg of D-Alanine-¹³C₃ into a clean, dry vial. While typical ¹³C experiments on natural abundance samples may require 50-100 mg, the isotopic labeling allows for significantly smaller quantities.[8]

  • Solubilization: Add approximately 0.6 mL of D₂O to the vial. D-Alanine is water-soluble, making D₂O an ideal solvent as it does not produce a large interfering solvent signal in ¹H or ¹³C spectra.

  • Internal Standard (Optional): If precise chemical shift referencing against an internal standard is required, add a small, known quantity of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid). The methyl signal of these standards is defined as 0.0 ppm. For most modern spectrometers, referencing can be done accurately using the known solvent signal and the IUPAC-recommended absolute frequency referencing method.[9]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. Ensure no solid material remains.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.

  • Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm (around 0.6-0.7 mL), which is optimal for the active volume of most NMR probes.[10]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Protocol 2: NMR Data Acquisition

The following protocols are described for a standard modern NMR spectrometer. Specific parameter names may vary slightly between manufacturers (e.g., Bruker, JEOL, Varian/Agilent).

Purpose: To obtain a simple spectrum showing all unique carbon signals as singlets. The {¹H} notation indicates that broadband proton decoupling is applied during acquisition.[2] This collapses proton-carbon splitting and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons, boosting their signal intensity.[11]

Experimental Steps:

  • Insert the sample into the spectrometer and perform standard lock and shim procedures on the D₂O signal.

  • Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker system).

  • Set Spectral Width (SW): Set a spectral width that covers the expected range for all carbons, typically 0 to 200 ppm for an amino acid.[12]

  • Set Transmitter Frequency Offset (O1P): Center the spectral window around ~100 ppm.

  • Set Acquisition Time (AQ): Aim for an acquisition time of 1-2 seconds.

  • Set Relaxation Delay (D1): Use a relaxation delay of 2 seconds. For ¹³C-labeled samples, this is generally sufficient.

  • Set Number of Scans (NS): Due to the ¹³C enrichment, a small number of scans (e.g., 16 to 64) will provide an excellent signal-to-noise ratio.

  • Acquire and process the data with Fourier transformation, phase correction, and baseline correction.

Purpose: To differentiate carbon signals based on the number of attached protons.[13]

  • DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are invisible.

  • DEPT-90: Only CH signals appear as positive peaks. All other signals (CH₃, CH₂, Cq) are absent.[14]

Experimental Steps:

  • Use the same shims from the ¹³C experiment.

  • Load a standard DEPT-135 pulse program. The acquisition parameters (SW, O1P) will be identical to the 1D ¹³C experiment.

  • Acquire the DEPT-135 spectrum. A small number of scans (e.g., 16-32) is usually sufficient.

  • Load a standard DEPT-90 pulse program.

  • Acquire the DEPT-90 spectrum using the same parameters.

  • Process both spectra. It is critical to apply the same phasing as the main ¹³C spectrum for accurate comparison.

Purpose: To generate a 2D correlation map showing which protons are directly bonded to which carbons (¹J_CH_ coupling).[15] This is the most powerful tool for assigning protonated carbons.

Experimental Steps:

  • Load a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2 on a Bruker system).

  • Set ¹H Dimension Parameters (F2): Set the ¹H spectral width to cover all proton signals (e.g., 0-5 ppm for D-Alanine in D₂O).

  • Set ¹³C Dimension Parameters (F1): Set the ¹³C spectral width to cover the aliphatic region (e.g., 10-60 ppm), as only protonated carbons will appear.

  • Set Coupling Constant: The experiment is optimized for a one-bond C-H coupling constant. Set this value to an average of 145 Hz, which is typical for aliphatic carbons.

  • Set Number of Scans (NS): Use 2 to 4 scans per increment.

  • Set Number of Increments (F1): Use 128 or 256 increments for adequate resolution in the indirect dimension.

  • Acquire and process the 2D data.

Purpose: To create a 2D correlation map showing longer-range couplings between protons and carbons (typically over 2 and 3 bonds, ²J_CH_ and ³J_CH_). This experiment is essential for connecting the molecular fragments identified by HSQC.[16]

Experimental Steps:

  • Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on a Bruker system).

  • Set Spectral Dimensions: Use similar ¹H (F2) and ¹³C (F1) spectral widths as the HSQC, but expand the ¹³C dimension to include the carboxyl carbon (e.g., 10-185 ppm).

  • Set Long-Range Coupling Constant: This experiment is optimized for a smaller, long-range coupling. A value of 8-10 Hz is a good starting point for detecting typical ²J_CH_ and ³J_CH_ correlations.[15]

  • Set Number of Scans (NS): Use 4 to 8 scans per increment.

  • Set Number of Increments (F1): Use 256 increments.

  • Acquire and process the 2D data.

PART 2: Data Analysis and Assignment Workflow

This section describes the logical process of interpreting the spectra to assign the C', Cα, and Cβ signals of D-Alanine-¹³C₃.

Step 1: Analyze the 1D ¹³C and DEPT Spectra
  • ¹³C Spectrum: The proton-decoupled ¹³C spectrum of D-Alanine-¹³C₃ will show three distinct singlet peaks. Based on general chemical shift knowledge, the downfield peak (~175-180 ppm) is the carboxyl carbon (C'), the peak in the middle (~50-55 ppm) is the alpha-carbon (Cα), and the upfield peak (~15-20 ppm) is the beta-carbon (Cβ).[17][18]

  • DEPT-135 Spectrum:

    • The signal at ~15-20 ppm will be positive, characteristic of a CH₃ group. This confirms its assignment as Cβ.

    • The signal at ~50-55 ppm will be positive, characteristic of a CH group. This confirms its assignment as Cα.

    • The signal at ~175-180 ppm will be absent, confirming it is a quaternary carbon (the carboxyl group). This validates the C' assignment.

  • DEPT-90 Spectrum:

    • Only the signal at ~50-55 ppm (Cα) will appear as a positive peak, definitively identifying it as the sole CH group in the molecule.

Step 2: Assign Protonated Carbons with HSQC

The HSQC spectrum provides direct, unambiguous evidence linking carbons to their attached protons.

  • Identify the proton signals in the ¹H spectrum (F2 axis). There will be a quartet for the α-proton (Hα) and a doublet for the three methyl protons (Hβ).

  • Observe the cross-peaks in the 2D spectrum:

    • A correlation peak will exist between the Hα proton signal and the ¹³C signal at ~50-55 ppm. This definitively assigns this carbon resonance as .

    • A second correlation peak will be seen between the Hβ methyl proton signal and the ¹³C signal at ~15-20 ppm. This definitively assigns this carbon resonance as .

Step 3: Confirm Full Connectivity with HMBC

The HMBC spectrum validates the assignments and confirms the overall molecular structure through multi-bond correlations.

Figure 2: Key HMBC correlations for confirming D-Alanine structure.
  • Correlations from Methyl Protons (Hβ):

    • Look from the Hβ signal on the ¹H axis. You will see a cross-peak to the carbon at ~50-55 ppm. This is a two-bond correlation (²J ) to , confirming the methyl group is attached to the alpha-carbon.

    • You will also see a cross-peak to the carbon at ~175-180 ppm. This is a three-bond correlation (³J ) to the carboxyl carbon C' , confirming the Cβ-Cα-C' linkage.

  • Correlations from Alpha Proton (Hα):

    • From the Hα signal, observe the cross-peak to the carbon at ~15-20 ppm. This is a two-bond correlation (²J ) to .

    • Observe the cross-peak to the carbon at ~175-180 ppm. This is a two-bond correlation (²J ) to C' .

The combination of these correlations provides a redundant and therefore highly trustworthy confirmation of the complete carbon skeleton assignment.

PART 3: Data Summary and Conclusion

The systematic application of 1D and 2D NMR techniques to ¹³C-labeled D-Alanine allows for a rapid and confident chemical shift assignment. The enhanced sensitivity from isotopic labeling is the key enabler for this efficient workflow.

Carbon AtomMultiplicity (from DEPT)Expected ¹³C Chemical Shift (ppm in D₂O)Assignment Basis
C' (Carboxyl)Quaternary (C)175 - 180Downfield shift, no DEPT signal, HMBC to Hα/Hβ
(Alpha)Methine (CH)50 - 55Positive DEPT-135/90, HSQC to Hα, HMBC to Hβ
(Beta)Methyl (CH₃)15 - 20Positive DEPT-135, HSQC to Hβ, HMBC to Hα

This guide demonstrates a robust, self-validating methodology rooted in the fundamental principles of NMR spectroscopy. By understanding the causality behind each experiment—from multiplicity editing with DEPT to one-bond and multi-bond correlation mapping with HSQC and HMBC—researchers can move beyond rote application to intelligent experimental design, ensuring the highest integrity for their structural elucidation challenges.

References

  • University of Arizona. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Tuzi, S., Naito, A., & Saitô, H. (1993). A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. European Journal of Biochemistry, 218(3), 837-844. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Natarajan, P. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Das, B. B., & Opella, S. J. (2011). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Magnetic Resonance, 210(1), 116-121. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bel-Enguix, G., et al. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 50(73), 10659-10662. [Link]

  • London, R. E., Walker, T. E., Kollman, V. H., & Matwiyoff, N. A. (1978). 13C n.m.r. study of L-alanine peptides. Journal of the American Chemical Society, 100(12), 3723-3729. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). Multiplicity in Proton NMR. Retrieved from [Link]

  • Nadaud, P. S., et al. (2009). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Current pharmaceutical biotechnology, 10(5), 501-512. [Link]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). D-Alanine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Le Guennec, A., et al. (2019). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 91(15), 10148-10154. [Link]

  • Dona, A. C., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 52(6), 279-286. [Link]

  • LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • D'Souza, K., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9631-9685. [Link]

  • OC Chem Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Pearson. (n.d.). Predict the multiplicity (the number of peaks as a result of splitting) and the chemical shift for each shaded proton in the following compounds. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Carbon, Deuterium and Heteronuclear NMR using Topspin. Retrieved from [Link]

  • All 'bout Chemistry. (2024, October 24). 13C NMR spectroscopy: DEPT technique #nmr #cmr [Video]. YouTube. [Link]

  • Williamson, M. P. (2020). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 48(2), 437-446. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • CCPN. (n.d.). Isotopic Labelling - Protein NMR. Retrieved from [Link]

  • Kim, S. K., et al. (2015). The Chirality Conversion Reagent for Amino Acids Based on Salicyl Aldehyde. ResearchGate. [Link]

Sources

Application

in vivo labeling of Gram-positive bacteria with D-Alanine-13C3

Application Note: Quantitative In Vivo Labeling of Gram-Positive Bacteria with D-Alanine-13C3 Abstract This guide details the methodology for the metabolic labeling of Gram-positive bacterial peptidoglycan (PG) using sta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative In Vivo Labeling of Gram-Positive Bacteria with D-Alanine-13C3

Abstract This guide details the methodology for the metabolic labeling of Gram-positive bacterial peptidoglycan (PG) using stable isotope-labeled D-Alanine (D-Ala-13C3). Unlike fluorescent D-amino acids (FDAAs), which can introduce steric bulk and alter cross-linking efficiency, D-Ala-13C3 is chemically identical to the native substrate, ensuring non-perturbative incorporation. This protocol enables precise quantification of cell wall synthesis, turnover, and maturation dynamics via Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Mechanistic Principles & Experimental Design

The Biological Rationale

Peptidoglycan biosynthesis in Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) relies on the incorporation of D-Alanine into the stem peptide.[1][2][3][4][5][6][7][8] The enzyme D-Alanine:D-Alanine ligase (Ddl) fuses two D-Ala residues to form the D-Ala-D-Ala dipeptide, which is subsequently added to the UDP-MurNAc-tripeptide by the ligase MurF.[9]

The Isotope Tracing Logic:

  • Input: Exogenous D-Ala-13C3 (Mass shift: +3.0 Da).

  • Incorporation: Ddl creates three dipeptide species depending on the intracellular pool ratio: Unlabeled, Singly Labeled (+3 Da), and Doubly Labeled (+6 Da).

  • Maturation: During cell wall cross-linking (transpeptidation), the terminal D-Ala (position 5) is typically hydrolyzed. Consequently, the mature, cross-linked peptidoglycan primarily retains the D-Ala at position 4.

  • Signal: A mass shift of +3 Da in the final muropeptide analysis indicates new synthesis.

Controlling Metabolic Scrambling

A critical challenge in D-Ala labeling is the activity of Alanine Racemase (Alr) , which interconverts L-Ala and D-Ala.

  • Risk: Exogenous D-Ala-13C3 can be racemized to L-Ala-13C3 and incorporated into housekeeping proteins, diluting the specific cell wall signal and wasting the isotope.

  • Solution: This protocol recommends using Chemical Defined Media (CDM) to control alanine sources and, where necessary, the addition of Alaphosphin (an Alr inhibitor) or the use of alr deletion mutants to ensure the label is funneled exclusively into the peptidoglycan pathway.

Pathway Visualization

PeptidoglycanLabeling cluster_0 Cytoplasm Exo_DAla Exogenous D-Ala-13C3 Cyto_Pool Cytosolic Pool (Mixed 12C/13C) Exo_DAla->Cyto_Pool Transport Alr Alanine Racemase (Alr) Cyto_Pool->Alr Scrambling (Inhibit with Alaphosphin) Ddl Ddl Ligase Cyto_Pool->Ddl L_Ala L-Alanine (Protein Synthesis) Alr->L_Ala Dipeptide D-Ala-D-Ala (+0, +3, +6 Da) Ddl->Dipeptide Ligation MurF MurF Ligase Dipeptide->MurF Precursor Lipid II Pentapeptide MurF->Precursor Assembly PG_Mature Mature PG (Cross-linked) Precursor->PG_Mature Transpeptidation (PBP Activity) Terminal_Loss Terminal D-Ala Hydrolysis PG_Mature->Terminal_Loss Loss of Pos 5

Figure 1: Metabolic flux of D-Alanine-13C3.[1][3][9] The diagram highlights the critical node of Alanine Racemase (Alr) and the synthesis of the D-Ala-D-Ala dipeptide precursor.

Part 2: Experimental Protocol

Materials & Reagents
  • Isotope: D-Alanine-13C3 (99% atom % 13C).[10]

  • Media: Chemical Defined Medium (CDM) specific to the organism (e.g., CDM-S for S. aureus). Avoid rich media (LB/TSB) to prevent isotope dilution by unlabeled D-Ala.

  • Enzymes: Mutanolysin (from Streptomyces globisporus), Trypsin (sequencing grade).

  • Inhibitor (Optional): Alaphosphin (to inhibit Alr).[11]

Step-by-Step Workflow

Step 1: Pre-Culture and Equilibration

  • Inoculate a single colony into 5 mL of CDM (unlabeled). Incubate overnight at 37°C with shaking.

  • Dilute the overnight culture 1:100 into fresh CDM. Grow to early exponential phase (OD₆₀₀ ≈ 0.2).

    • Expert Insight: Labeling efficiency is highest during exponential growth when cell wall synthesis is most active.[5]

Step 2: Pulse Labeling

  • Spike the culture with D-Ala-13C3 to a final concentration of 2 mM .

    • Note: If using Alaphosphin, add it simultaneously (0.1 mg/mL) to block endogenous production of D-Ala from L-Ala.

  • Incubate for 1–2 generation times (typically 30–60 mins for S. aureus).

  • Quench metabolism immediately by chilling the culture on ice-water for 5 minutes.

Step 3: Cell Wall Extraction (The "Boiling SDS" Method) This step removes non-covalently bound proteins and lipoteichoic acids, leaving the peptidoglycan sacculus intact.

  • Centrifuge cells (4,000 x g, 10 min, 4°C). Discard supernatant.

  • Resuspend pellet in 4% SDS (sodium dodecyl sulfate) .

  • Boil at 100°C for 30 minutes.

    • Why? This inactivates autolysins that would otherwise degrade the PG during processing.

  • Wash the pellet 4–5 times with ultrapure water to remove all traces of SDS (SDS interferes with MS analysis).

Step 4: Enzymatic Purification

  • Resuspend pellet in Tris-HCl (pH 7.5). Add Trypsin (10 µg/mL) and incubate overnight at 37°C. (Digests covalently bound proteins).

  • Inactivate Trypsin by boiling (5 min). Wash pellet with water.

  • Resuspend in Sodium Phosphate buffer (pH 6.0). Add Mutanolysin (50 U/mL).

  • Incubate at 37°C for 16 hours.

    • Mechanism:[1][10][12] Mutanolysin cleaves the β-(1,4) glycosidic bond between MurNAc and GlcNAc, releasing soluble muropeptides.

Step 5: Reduction and Filtration

  • Add Sodium Borohydride (NaBH₄) to the soluble muropeptide fraction (reduces the terminal sugar, preventing mutarotation and simplifying the chromatogram).

  • Adjust pH to ~4 with dilute Phosphoric acid.

  • Filter through a 0.22 µm membrane.

Part 3: Analytical Detection (LC-MS)

LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 5 min, ramp to 20% B over 40 min. (Muropeptides are hydrophilic and elute early).

Data Interpretation

Analyze the mass spectra for the abundance of specific muropeptides. The most common monomer in S. aureus is the disaccharide-pentapeptide (Pentapeptide: L-Ala - D-Glu - L-Lys - D-Ala - D-Ala).

Table 1: Expected Mass Shifts for D-Ala-13C3 Incorporation

Muropeptide SpeciesCompositionTheoretical Mass ShiftInterpretation
Unlabeled Native+0 DaPre-existing PG or endogenous synthesis.
Singly Labeled 1x 13C-D-Ala+3.003 DaIncorporation at Pos 4 (most common in cross-links).
Doubly Labeled 2x 13C-D-Ala+6.007 DaIncorporation at Pos 4 & 5 (uncross-linked stems).

Calculation of Incorporation Efficiency:



Where 

is the integrated peak area of the isotopologue.

References

  • D-Alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Source: ResearchGate (2025).[6] URL:[Link]

  • Peptidoglycan Architecture of Gram-positive Bacteria by Solid-State NMR. Source: National Institutes of Health (PMC). URL:[Link]

  • Quantification of the D-Ala-D-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis. Source: PubMed (2012). URL:[Link]

  • Stable isotope labeling by amino acids in cell culture (SILAC). Source: Wikipedia (General Principle Reference). URL:[Link]

  • Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N). Source: PubMed. URL:[Link]

Sources

Method

Application Notes and Protocols for Tracking Cell Wall Turnover with D-Alanine-¹³C₃ Pulses

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Illuminating the Dynamics of the Bacterial Fortress The bacterial cell wall, a formidable an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Illuminating the Dynamics of the Bacterial Fortress

The bacterial cell wall, a formidable and dynamic structure, is primarily composed of peptidoglycan (PG), a unique polymer essential for bacterial survival.[1] This intricate mesh-like layer provides structural integrity, dictates cell shape, and withstands the internal turgor pressure, making its synthesis and remodeling pathways prime targets for antimicrobial agents.[2] Understanding the kinetics of cell wall turnover—the balance between synthesis of new material and degradation of old—is therefore of paramount importance in microbiology and for the development of novel therapeutics.

This guide provides a comprehensive overview and detailed protocols for a powerful technique to monitor PG dynamics: pulse-chase labeling with the stable isotope-labeled amino acid, D-Alanine-¹³C₃. D-Alanine is a cornerstone of the peptide stems that cross-link the glycan strands of PG. By introducing a "pulse" of ¹³C₃-labeled D-Alanine into the growth medium, newly synthesized PG becomes "heavy." Subsequent introduction of an excess of unlabeled D-Alanine (the "chase") allows for the tracking of the fate of this labeled cohort of PG over time. Coupled with high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), this method offers a precise and quantitative means to dissect the intricate processes of cell wall expansion, division, and repair.

This document is designed to provide both the theoretical underpinnings and the practical, field-proven methodologies to empower researchers to confidently implement this technique. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a reasoned component of a self-validating system.

The Principle: Weaving Isotopes into the Peptidoglycan Fabric

The elegance of the D-Alanine-¹³C₃ pulse-chase strategy lies in its ability to specifically label and track newly synthesized peptidoglycan. The process leverages the bacterium's own metabolic machinery for cell wall construction.

The Biochemical Pathway of D-Alanine Incorporation

D-Alanine is a crucial component of the pentapeptide precursor of peptidoglycan, typically terminating in a D-Ala-D-Ala dipeptide. This dipeptide is the substrate for transpeptidases (penicillin-binding proteins or PBPs), which catalyze the cross-linking of adjacent peptide stems, providing the PG meshwork with its characteristic strength. During a pulse with D-Alanine-¹³C₃, the bacterial cells incorporate this "heavy" amino acid into their cytoplasmic pool of PG precursors. These labeled precursors are then transported across the cytoplasmic membrane and incorporated into the growing PG sacculus at sites of active synthesis.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall D_Ala_13C3 D-Alanine-¹³C₃ (Pulse) D_Ala_D_Ala_13C3 ¹³C₃-D-Ala-¹³C₃-D-Ala D_Ala_13C3->D_Ala_D_Ala_13C3 Ddl UDP_MurNAc_Penta_13C3 UDP-MurNAc-pentapeptide (¹³C₃-labeled) D_Ala_D_Ala_13C3->UDP_MurNAc_Penta_13C3 MurF Lipid_II_13C3 Lipid II (¹³C₃-labeled) UDP_MurNAc_Penta_13C3->Lipid_II_13C3 MraY, MurG Growing_PG Growing Peptidoglycan Chain Lipid_II_13C3->Growing_PG Transglycosylase Crosslinked_PG_13C3 Cross-linked Peptidoglycan (¹³C₃-labeled) Growing_PG->Crosslinked_PG_13C3 Transpeptidase (PBP) G Start Start Bacterial_Culture Bacterial Culture (Exponential Phase) Start->Bacterial_Culture Pulse Pulse: Add D-Alanine-¹³C₃ Bacterial_Culture->Pulse Incubation_Pulse Incubate (Specific Time) Pulse->Incubation_Pulse Chase Chase: Add excess unlabeled D-Alanine Incubation_Pulse->Chase Time_Points Collect Samples at Different Time Points Chase->Time_Points PG_Isolation Isolate & Purify Peptidoglycan Time_Points->PG_Isolation Digestion Enzymatic Digestion (e.g., Mutanolysin) PG_Isolation->Digestion Muropeptides Generate Muropeptides Digestion->Muropeptides LC_MS LC-MS/MS Analysis Muropeptides->LC_MS Data_Analysis Data Analysis: Deconvolution & Quantification LC_MS->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a D-Alanine-¹³C₃ pulse-chase experiment.

Comparative Analysis: Why Choose D-Alanine-¹³C₃?

While several methods exist for labeling bacterial cell walls, the D-Alanine-¹³C₃ approach offers a unique combination of advantages, particularly for quantitative studies of PG turnover.

MethodPrincipleAdvantagesDisadvantages
D-Alanine-¹³C₃ Labeling Metabolic incorporation of a stable isotope-labeled amino acid into newly synthesized peptidoglycan.- High Specificity: Directly labels the peptide component of PG. - Quantitative: Allows for precise measurement of incorporation and turnover rates by mass spectrometry. - Non-Perturbing: Stable isotopes do not alter the chemical properties of the molecule, minimizing biological artifacts. - Detailed Structural Information: LC-MS/MS analysis of labeled muropeptides provides information on the composition and cross-linking of newly synthesized PG. - Requires Mass Spectrometry: Access to and expertise in LC-MS/MS is necessary. - Cost: Stable isotope-labeled compounds can be expensive. - Potential for Isotope Dilution: Endogenous synthesis of unlabeled D-Alanine can dilute the label, although this can be mitigated in auxotrophic strains.
Fluorescent D-Amino Acids (FDAAs) Incorporation of D-amino acids conjugated to a fluorophore into peptidoglycan.- Visualization: Enables direct visualization of PG synthesis in situ using fluorescence microscopy. [3]- High Sensitivity: Fluorescence detection is highly sensitive. - Real-time Imaging: Allows for dynamic imaging of cell wall synthesis in living cells.- Potential for Steric Hindrance: The bulky fluorophore may affect enzyme activity and PG structure. - Indirect Quantification: Fluorescence intensity is not always directly proportional to the amount of incorporated probe. - Limited to Microscopy: Does not provide detailed structural information on the labeled PG.
Radioactive Labeling (e.g., [³H]D-Ala) Incorporation of a radioactive amino acid into peptidoglycan.- High Sensitivity: Radioactive detection is extremely sensitive. - Well-established: A traditional and well-understood method.- Safety Concerns: Requires specialized handling and disposal of radioactive materials. - Limited Structural Information: Provides bulk incorporation data but little information on the specific labeled muropeptides. - Autoradiography is low resolution.

Expert Insight: The choice of labeling method is dictated by the research question. For spatial and temporal visualization of PG synthesis at the cellular level, FDAAs are unparalleled. However, for precise quantification of synthesis and degradation rates and for detailed structural analysis of newly synthesized PG, stable isotope labeling with D-Alanine-¹³C₃ followed by LC-MS/MS is the gold standard.

Detailed Protocols

The following protocols provide a step-by-step guide for conducting a D-Alanine-¹³C₃ pulse-chase experiment, from bacterial culture to data analysis.

Part 1: Bacterial Culture and Pulse-Chase Labeling

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani (LB) or minimal medium)

  • D-Alanine-¹³C₃ (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Unlabeled D-Alanine

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Bacterial Growth: Inoculate an overnight culture of the bacterial strain into fresh, pre-warmed growth medium. Grow the culture with shaking at the optimal temperature to mid-exponential phase (typically OD₆₀₀ of 0.4-0.6).

    • Causality: Using cells in the exponential growth phase ensures that a high proportion of the population is actively synthesizing new cell wall material, maximizing the incorporation of the label.

  • Pulse: Add D-Alanine-¹³C₃ to the culture to a final concentration of 0.5-2 mM. The optimal concentration may need to be determined empirically for each bacterial species and growth condition. [4] * Expert Insight: For auxotrophic strains that cannot synthesize their own D-Alanine, lower concentrations of the label may be sufficient. For wild-type strains, a higher concentration helps to outcompete the endogenous unlabeled pool.

  • Pulse Incubation: Continue to incubate the culture with shaking for a defined period. The pulse duration should be short relative to the doubling time of the bacteria to capture a snapshot of new synthesis. A typical pulse time is 5-15 minutes. [5]4. Chase: Terminate the pulse by adding a large excess of unlabeled D-Alanine to the culture (e.g., to a final concentration of 20-50 mM). This effectively dilutes the labeled D-Alanine pool and prevents further significant incorporation of the ¹³C₃ isotope.

  • Time Course Sampling: Immediately after adding the chase, and at subsequent time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the bacterial culture. The volume of the aliquot will depend on the cell density and the sensitivity of the mass spectrometer.

  • Sample Quenching: Immediately stop metabolic activity in the collected samples by rapidly centrifuging the cells at 4°C and resuspending the pellet in ice-cold phosphate-buffered saline (PBS) or by flash-freezing the cell pellets in liquid nitrogen. Store the pellets at -80°C until further processing.

Part 2: Peptidoglycan Isolation and Digestion

Materials:

  • Cell pellets from Part 1

  • Boiling 4% SDS solution

  • Ultracentrifuge

  • Water bath or heat block

  • DNase I and RNase A

  • Trypsin

  • Mutanolysin (from Streptomyces globisporus) or other appropriate muramidase

  • Sodium phosphate buffer (pH 6.0)

  • Phosphoric acid

Protocol:

  • Cell Lysis: Resuspend the cell pellets in a small volume of PBS and add them dropwise to a tube containing boiling 4% SDS solution. Boil for 30 minutes with stirring. This step lyses the cells and denatures proteins.

  • Insoluble Peptidoglycan Collection: Cool the samples to room temperature and centrifuge at high speed (e.g., 100,000 x g) for 30 minutes to pellet the insoluble peptidoglycan.

  • Washing: Carefully remove the supernatant and wash the pellet extensively with sterile, high-purity water to remove all traces of SDS. This may require multiple rounds of resuspension and centrifugation.

  • Enzymatic Treatment for Purity: Resuspend the PG pellet in a suitable buffer and treat with DNase I and RNase A to remove contaminating nucleic acids, followed by trypsin to digest any remaining proteins. Inactivate the enzymes by boiling.

  • Final Washing: Wash the purified peptidoglycan pellet again with water to remove any residual enzymes and digestion products.

  • Muropeptide Generation: Resuspend the purified peptidoglycan in a sodium phosphate buffer (pH 6.0) and add mutanolysin. Incubate overnight at 37°C with gentle shaking. Mutanolysin cleaves the β-1,4-glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine, releasing the individual muropeptide fragments.

  • Enzyme Inactivation and Sample Preparation: Inactivate the mutanolysin by boiling for 10 minutes. Centrifuge to pellet any insoluble material. The supernatant, containing the soluble muropeptides, is collected, and the pH is adjusted to 2-3 with phosphoric acid for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis and Data Interpretation

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • C18 reversed-phase column suitable for peptide separations.

LC-MS/MS Parameters (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 0-40% B over 60 minutes.

  • Flow Rate: 300 nL/min

  • Mass Spectrometer Mode: Positive ion mode

  • Data Acquisition: Data-dependent acquisition (DDA) with a full scan in the Orbitrap/TOF followed by MS/MS of the top 10-20 most abundant ions in the ion trap/quadrupole.

Data Analysis Workflow:

  • Muropeptide Identification: The acquired MS/MS spectra are searched against a database of known muropeptide structures to identify the different components of the peptidoglycan. Software such as PGFinder can be used for this purpose. [6]2. Isotopologue Deconvolution: The high-resolution full-scan MS data is used to determine the isotopic distribution of each identified muropeptide. For a given muropeptide, the unlabeled (M) and the ¹³C₃-labeled (M+3, M+6, etc., depending on the number of D-Alanine residues) peaks will be present. Specialized software or algorithms are used to deconvolute these overlapping isotopic envelopes and calculate the relative abundance of the labeled and unlabeled forms. [7]3. Quantification of Turnover: The ratio of the labeled to unlabeled muropeptides at each time point is used to calculate the rate of new peptidoglycan synthesis (from the incorporation of the label during the pulse) and the rate of degradation or turnover (from the decrease in the labeled fraction during the chase).

Quantitative Data Summary:

ParameterGram-Negative Bacteria (e.g., E. coli)Gram-Positive Bacteria (e.g., B. subtilis)Reference
D-Alanine-¹³C₃ Pulse Concentration 1-2 mM0.5-1 mM[4]
Pulse Duration 5-10 minutes10-15 minutes[5]
Chase Concentration (Unlabeled D-Ala) 20-50 mM20-50 mM
Typical Muropeptide Mass Shift per ¹³C₃-D-Ala +3.010 Da+3.010 Da

Troubleshooting and Considerations

  • Incomplete Labeling: If labeling efficiency is low, consider using a D-Alanine auxotroph, increasing the concentration of the labeled D-Alanine, or optimizing the growth conditions.

  • Complex Mass Spectra: The presence of multiple labeled species can lead to complex spectra. High-resolution mass spectrometry is crucial for resolving these different isotopologues.

  • Data Analysis Challenges: The deconvolution of isotopic patterns can be complex. The use of specialized software and a clear understanding of the expected labeling patterns are essential for accurate quantification. [8]

Conclusion: A Powerful Tool for Discovery

The D-Alanine-¹³C₃ pulse-chase method, coupled with advanced mass spectrometry, provides an unparalleled window into the dynamic world of bacterial cell wall turnover. Its quantitative power and high specificity make it an indispensable tool for fundamental microbiology research and for the development of new antimicrobial strategies. By providing a detailed understanding of how bacteria build and remodel their essential protective layer, we can identify new vulnerabilities to exploit in the ongoing battle against infectious diseases.

References

  • Breaking down the cell wall: Still an attractive antibacterial strategy. Frontiers in Microbiology. [Link]

  • A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. National Institutes of Health. [Link]

  • d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. National Institutes of Health. [Link]

  • Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. National Institutes of Health. [Link]

  • Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. National Institutes of Health. [Link]

  • Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities. National Institutes of Health. [Link]

  • Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities. ResearchGate. [Link]

  • OpenMS Applications. OpenMS. [Link]

  • Bacterial Cell Wall Synthesis: New Insights from Localization Studies. National Institutes of Health. [Link]

  • Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. National Institutes of Health. [Link]

  • Mass Spectrometry Deconvolution Software – OpenLab CDS. Agilent. [Link]

  • Bacterial Cell Wall Synthesis: New Insights from Localization Studies. ResearchGate. [Link]

  • (PDF) Full color palette of fluorescent D-amino acids for in situ labeling of bacterial cell walls. ResearchGate. [Link]

  • Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. etheses.whiterose.ac.uk. [Link]

  • Comparative Analysis of Fluorescent Labeling Techniques for Tracking Canine Amniotic Stem Cells. National Institutes of Health. [Link]

  • To click or not to click for short pulse-labeling of the bacterial cell wall. ResearchGate. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

  • Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH. National Institutes of Health. [Link]

  • Editorial: Bacterial Cell Wall Structure and Dynamics. ResearchGate. [Link]

  • Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression. ResearchGate. [Link]

  • PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS. National Institutes of Health. [Link]

  • A Robust Isotope Ratio LC-MS/MS Workflow for High-Throughput Metabolic Profiling of Bacteria. bioRxiv. [Link]

  • Chemical Biology Tools for examining the bacterial cell wall. National Institutes of Health. [Link]

  • FSD - Cerno Bioscience. Cerno Bioscience. [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. National Institutes of Health. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. National Institutes of Health. [Link]

  • (PDF) Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. ResearchGate. [Link]

  • Pulse-chase analysis. Wikipedia. [Link]

  • Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Chromatography Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Resolving Signal Overlap in D-Alanine-13C3 NMR Spectra

) Executive Summary & Diagnostic Framework Working with uniformly labeled D-Alanine ( -D-Ala) presents a unique set of spectral challenges distinct from natural abundance NMR. The introduction of scalar couplings ( ) tra...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Diagnostic Framework

Working with uniformly labeled D-Alanine (


-D-Ala) presents a unique set of spectral challenges distinct from natural abundance NMR. The introduction of 

scalar couplings (

) transforms simple singlets into complex multiplets, often leading to severe signal overlap in metabolic mixtures or peptide formulations. Furthermore, distinguishing D-Alanine from its L-enantiomer requires specific chiral environments.

This guide moves beyond basic operation, offering a causal analysis of signal overlap and providing self-validating protocols to resolve it.

Diagnostic Decision Matrix

Before selecting a protocol, identify the root cause of your overlap using the logic flow below.

DiagnosticTree Start Start: Signal Overlap in 13C3-D-Ala Q1 Is the overlap in 1D 13C or 2D HSQC? Start->Q1 Q2 Are peaks split into multiplets? Q1->Q2 2D HSQC / 1D Carbon Q3 Is the overlap with L-Alanine? Q2->Q3 No (Chemical Shift dominant) Sol1 Protocol A: Constant-Time HSQC (Remove Jcc Coupling) Q2->Sol1 Yes (J-coupling dominant) Sol2 Protocol B: Chiral Solvating Agents (Enantiomeric Resolution) Q3->Sol2 Yes (Racemic Mixture) Sol3 Protocol C: pH Titration (Chemical Shift Dispersion) Q3->Sol3 No (Metabolic Mixture)

Figure 1: Diagnostic logic flow for selecting the appropriate resolution strategy based on spectral characteristics.

The Coupling Conundrum: Resolving Scalar Interactions

The Physics of the Problem

In natural abundance


 NMR, carbon atoms are isolated. in 

-D-Alanine, every carbon is magnetically active and coupled to its neighbors. This creates a "multiplet effect" that dilutes signal intensity and causes overlap.

Key Coupling Constants for D-Alanine: | Interaction | Coupling Constant (


) | Multiplet Pattern |
| :--- | :--- | :--- |
| 

| ~35 Hz | Doublet (on

and

) | |

(Carbonyl)
| ~55 Hz | Doublet (on

and

) | |

(Combined)
| N/A | Doublet of Doublets (dd) |
Protocol A: Constant-Time HSQC (CT-HSQC)

Objective: Collapse


 multiplets into singlets in the indirect (

) dimension to restore resolution.

Mechanism: In a standard HSQC, J-coupling evolves during the


 increment. In a Constant-Time (CT) experiment, the total evolution period 

is fixed. By setting

, the cosine modulation of the coupling refocuses exactly at the end of the period, effectively "decoupling" the carbons in the processed spectrum.

Step-by-Step Workflow:

  • Determine the Target Coupling:

    • For aliphatic resolution (

      
      ), target 
      
      
      
      Hz.[1]
    • Calculation:

      
      .
      
  • Pulse Sequence Setup:

    • Select a CT-HSQC sequence (e.g., hsqcctetgpsp on Bruker systems).

    • Set the constant time delay (

      
       or equivalent parameter) to 28.6 ms .
      
    • Note: This delay restricts the maximum number of increments (

      
      ) you can acquire. Ensure your spectral width (
      
      
      
      ) allows for sufficient resolution within this time window (
      
      
      ).
  • Acquisition & Processing:

    • Acquire the 2D dataset.[2][3]

    • Process with Linear Prediction (LP) in

      
       if the 28.6 ms window truncates the FID (which causes sinc wiggles).
      
    • Result:

      
       and 
      
      
      
      appear as singlets in the carbon dimension, eliminating the 35 Hz splitting overlap.

Troubleshooting FAQ:

  • Q: My signals are negative/inverted. Why?

    • A: This is a topology effect. In CT-HSQC, the sign depends on the number of coupled carbons. If

      
      , carbons with an odd number of neighbors may have opposite phase to those with even numbers.[3] Adjust phasing or use this "topology editing" to your advantage to distinguish 
      
      
      
      (2 neighbors:
      
      
      ) from
      
      
      (1 neighbor:
      
      
      ).

Enantiomeric Resolution: Distinguishing D- vs. L-Alanine

The Physics of the Problem

NMR is achiral; D-Alanine and L-Alanine have identical chemical shifts in standard solvents (


, 

). To resolve them, you must create a diastereomeric environment.
Protocol B: Chiral Solvating Agents (CSAs)

Objective: Induce a chemical shift difference (


) between D- and L-enantiomers without covalent derivatization.

Recommended Agent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)


).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve ~5 mg of the D-Alanine mixture in 600

      
      L of 
      
      
      
      (CSAs work poorly in polar competitive solvents like
      
      
      or
      
      
      ).
    • Note: If the sample is strictly water-soluble, use a chiral ionic liquid or cyclodextrin instead, though lanthanides in non-polar solvents are superior for resolution.

  • Titration Strategy:

    • Acquire a reference 1D

      
       spectrum.
      
    • Add Eu(hfc)

      
       in increments (0.1 eq, 0.5 eq, 1.0 eq relative to substrate).
      
    • Monitor the

      
       and 
      
      
      
      signals.[4]
  • Data Analysis:

    • The paramagnetic Lanthanide will shift signals downfield.

    • Due to the chiral ligand (camphor derivative), the D- and L- forms will bind with slightly different geometries, resulting in split peaks.

    • Success Metric: A peak splitting (

      
      ) of >0.2 ppm is typically required for accurate integration.
      

ChiralWorkflow Step1 Sample in CDCl3 (Avoid D2O) Step2 Add Eu(hfc)3 (0.1 eq increments) Step1->Step2 Step3 Acquire 1D 13C Monitor Carbonyl Shift Step2->Step3 Step4 Check Splitting Target >0.2 ppm Step3->Step4 Step4->Step2 Insufficient Splitting

Figure 2: Workflow for performing a Chiral Solvating Agent titration to resolve enantiomers.

Chemical Shift Overlap: pH Titration

The Physics of the Problem

Alanine is a zwitterion. Its protonation state drastically affects electron density and shielding at the


 and 

positions. In complex mixtures (e.g., cell lysate), D-Ala may overlap with L-Serine or L-Threonine.
Protocol C: pH Titration (The "Moving Target" Method)

Objective: Shift the D-Alanine resonances away from interfering background signals by altering the ionization state.

Data Table: Predicted Shifts (Approximate) | pH State | Species |


 Shift (ppm) | 

Shift (ppm) | | :--- | :--- | :--- | :--- | | Acidic (< 2.0) |

| ~50.0 | 172.0 | | Neutral ( 6.0) |

| ~51.5 | ~175.5 | | Basic (> 10.0) |

| ~52.8 | ~183.0 |

Step-by-Step Workflow:

  • Prepare the sample in

    
     with a phosphate buffer (initial pH 7.0).
    
  • Acquire the HSQC spectrum.[5]

  • Adjust pH by 1.0 unit (using

    
     or 
    
    
    
    ).
  • Overlay the spectra. Signals that shift significantly are likely the free amino acid (D-Ala), whereas signals from peptides or bound metabolites will show different titration curves (pKa differences).

References

  • Vuister, G. W., & Bax, A. (1992).[5] Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance. Source:

  • Biological Magnetic Resonance Bank (BMRB). (2023). Amino Acid Chemical Shift Statistics. Source:

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Source:

  • Cavanagh, J., et al. (2007).[6] Protein NMR Spectroscopy: Principles and Practice. (Discussion on Constant Time Evolution). Source:

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. Source:

Sources

Optimization

Technical Support Center: Troubleshooting Low Ionization of D-Alanine-13C3

Ticket ID: #DAla-13C3-MS Subject: Low Signal Intensity & Sensitivity Issues for D-Alanine-13C3 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary D-Alanine (and its isotopolog...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DAla-13C3-MS Subject: Low Signal Intensity & Sensitivity Issues for D-Alanine-13C3 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

D-Alanine (and its isotopologue D-Alanine-13C3) presents a "perfect storm" of challenges for LC-MS/MS analysis: it is low molecular weight (89 Da), highly polar (zwitterionic), and lacks a strong chromophore or ionizable hydrophobic moiety.

If you are experiencing low ionization, the root cause is rarely the mass spectrometer itself. It is almost always chromatographic breakthrough (elution in the void volume) leading to severe ion suppression by salts, or inefficient desolvation .

This guide outlines three validated workflows to recover your signal:

  • HILIC Mode: For underivatized analysis.

  • Derivatization (Marfey’s Reagent): For chiral separation and maximum sensitivity on C18.

  • Source Optimization: Tuning for low-mass transmission.

Part 1: Diagnostic Workflow

Before altering your method, determine if the issue is chemical (suppression) or physical (transmission).

Q1: Is my D-Alanine-13C3 eluting in the void volume?

Symptom: Retention time (


) is 

minutes (or

). The Science: D-Alanine is too polar for standard C18 retention. If it elutes with the solvent front, it competes with high concentrations of salts and un-retained matrix components for charge (Electrospray Ionization competition), resulting in up to 90% signal loss.

Decision Matrix:

DiagnosticTree Start Low Signal for D-Alanine-13C3 CheckRT Check Retention Time (tR) Start->CheckRT Void Elutes in Void Volume (t0) CheckRT->Void Yes Retained Retained (k' > 2) but low signal CheckRT->Retained No Action1 Action1 Void->Action1 Solution A: Switch to HILIC Action2 Action2 Void->Action2 Solution B: Derivatize (Marfey's) CheckMS CheckMS Retained->CheckMS Check MS Parameters Action3 Action3 CheckMS->Action3 Optimize Low Mass Transmission (RF Lens) Action4 Action4 CheckMS->Action4 Check Matrix Effect (Post-Column Infusion)

Figure 1: Diagnostic decision tree for isolating the root cause of low ionization.

Part 2: Chromatographic Solutions

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Rapid quantification of total Alanine without derivatization.

Standard C18 columns cannot retain D-Alanine. HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase to retain polar analytes.

Recommended Protocol:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start high organic (90% B)

    
     ramp down to 50% B.
    
  • Mechanism: The high organic content enhances ESI desolvation efficiency compared to high-aqueous C18 mobile phases, often boosting signal by 5-10x.

Option B: Chiral Derivatization (Marfey’s Reagent)

Best for: Separating D-Alanine from L-Alanine and achieving femtomole sensitivity.

If you must distinguish D-Alanine from L-Alanine, or if HILIC is unstable, you must derivatize. The gold standard is Marfey’s Reagent (FDAA) . It reacts with the amino group to add a hydrophobic dinitrophenyl ring, allowing:

  • Retention on C18: Moves

    
     away from the void volume.
    
  • Chiral Resolution: Creates diastereomers (L-FDAA-D-Ala vs L-FDAA-L-Ala) that separate on standard C18.

  • Ionization Boost: The dinitrophenyl group improves ionization efficiency.

Marfey's Derivatization Protocol:

  • Mix: 50 µL Sample + 100 µL 1% FDAA (in acetone) + 20 µL 1M NaHCO

    
    .
    
  • Incubate: 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl.

  • Analyze: Inject onto C18 column.

Part 3: Mass Spectrometry Optimization

Q2: Why is the signal unstable even when retained?

Issue: Low Mass Cutoff & Transmission Efficiency. D-Alanine (89 Da) and D-Alanine-13C3 (92 Da) are at the very low end of the mass range for most triple quadrupoles. RF lenses and Q0 guides are often optimized for drug-like molecules (200-500 Da).

Optimization Table:

ParameterStandard SettingOptimized for D-AlanineWhy?
Desolvation Temp 350°C450°C - 550°C Small, polar molecules hold water tightly; high heat is required to desolvate the cluster.
Gas Flow 8 L/min10-12 L/min Assists in breaking the hydration shell.
RF Lens / Q0 AutoLower Voltage High RF amplitudes can destabilize low m/z trajectories, ejecting them before detection.
Collision Energy 20-30 eV10-15 eV Small molecules fragment easily; too much energy destroys the product ion.
Q3: Why use 13C3 instead of Deuterated (D3/D4) standards?

Expert Insight: Deuterium (D) affects the bond strength and lipophilicity slightly more than Carbon-13. In high-resolution chromatography (especially HILIC), D-labeled standards can separate from the analyte .

  • Result: The IS elutes slightly earlier than the analyte. If matrix suppression varies across that time window, the IS fails to correct for it.

  • Solution: 13C3 co-elutes perfectly with naturally occurring 12C D-Alanine, ensuring it experiences the exact same matrix suppression/enhancement.

Part 4: Visualizing the Derivatization Pathway

Understanding how Marfey's reagent transforms your analyte is crucial for troubleshooting the MS transitions.

ReactionPathway cluster_MS MS Detection Advantage DAla D-Alanine (Polar, m/z 90) Complex Transition State (Nucleophilic Attack) DAla->Complex + NaHCO3 (pH 8.0) FDAA Marfey's Reagent (FDAA) FDAA->Complex Deriv L-FDAA-D-Alanine (Hydrophobic, m/z ~342) Complex->Deriv 40°C, 1 hr - HF Retention Retention Deriv->Retention Retains on C18 Ionization Ionization Deriv->Ionization High ESI Efficiency

Figure 2: Reaction pathway for Marfey's Derivatization. Note the mass shift from m/z 90 to ~342, moving the analyte into a cleaner spectral region.

References & Validated Sources

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. (HILIC protocols for amino acids).

  • National Institutes of Health (NIH). (2014). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (Gold standard for Chiral Separation).

  • Shimadzu. (2021). Derivatization with pyrylium salts - secrets of science. (Advanced derivatization for sensitivity).

  • ResearchGate. (2025). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects. (Explanation of 13C vs Deuterium stability).

  • Cambridge Isotope Laboratories. L-Alanine (13C3) Product Reference and Applications.

Sources

Troubleshooting

correcting for natural isotopic abundance in D-Alanine-13C3 data

Welcome to the Advanced Metabolomics Support Hub. Subject: Correcting for Natural Isotopic Abundance in D-Alanine-13C3 Data Ticket ID: ISO-COR-ALA-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Metabolomics Support Hub. Subject: Correcting for Natural Isotopic Abundance in D-Alanine-13C3 Data Ticket ID: ISO-COR-ALA-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Carbon Problem

When using D-Alanine-13C3 (universally labeled alanine) in metabolic flux analysis or peptidoglycan biosynthesis studies, raw mass spectrometry data is never a direct readout of your experimental labeling. It is a composite signal contaminated by the "background noise" of physics: Natural Isotopic Abundance (NA) .

In nature, Carbon-13 (


) exists at approximately 1.1% abundance. While this seems negligible, it compounds mathematically. If you analyze D-Alanine via GC-MS, you likely derivatized it (e.g., with TBDMS). The derivatization tag adds significantly more carbon atoms than the alanine itself possesses, amplifying this background noise to levels that can completely obscure your tracer signal if not corrected.

This guide provides the logic, math, and troubleshooting steps to rigorously clean your data.

Module 1: Theoretical Foundation (FAQ)

Q1: Why isn't my "pure" D-Alanine-13C3 standard giving a 100% M+3 peak?

A: Two distinct factors degrade your signal, and you must correct for both:

  • Tracer Purity: Your reagent is likely 98-99% pure. This means 1-2% of your starting material is actually M+2, M+1, or M+0. This is an input parameter for your correction, not a mathematical constant.

  • Natural Abundance (NA): This is the core issue. Even if your tracer was 100% pure, the derivatization reagents and the background matrix contain natural

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    (if using silylation). These heavier natural isotopes shift signal from lower mass isotopologues to higher ones (e.g., M+0
    
    
    M+1).
Q2: What is the "Matrix Method" of correction?

A: This is the industry-standard linear algebra approach. We treat the observed Mass Isotopomer Distribution (MID) as a product of a Correction Matrix (


)  and the True Distribution (

)
.


To find the true distribution, we invert the matrix:



The


 is calculated based on the total elemental formula of your derivatized analyte (Alanine + Tag).

Module 2: The Derivatization Challenge (Critical for GC-MS)

This is the most common failure point for D-Alanine analysis. You are not measuring


; you are measuring a much larger molecule.
Case Study: D-Alanine + MTBSTFA (TBDMS Derivatization)
  • Analyte: D-Alanine (

    
    )
    
  • Derivative: Di-TBDMS-Alanine (Commonly used for amino acids)

  • Added Mass: Two TBDMS groups add 12 Carbons (

    
    ).
    
  • Total Carbon Count: 15 Carbons.[1]

The Impact: The natural abundance probability of finding at least one


 in a 15-carbon molecule is:


Result: nearly 17% of your "unlabeled" (M+0) signal will naturally shift to M+1, M+2, etc., purely due to the derivatization tag. If you correct using only the formula for Alanine (

), you will massively underestimate the natural background and report false labeling data.
Workflow Visualization

The following diagram illustrates the flow of atoms and the necessity of including the derivative tag in your correction algorithm.

G cluster_inputs Experimental Inputs cluster_measurement Mass Spectrometry Tracer D-Alanine-13C3 (C3 labeled) Reaction Derivatization Reaction Tracer->Reaction Reagent Derivatization Agent (e.g., MTBSTFA - C12 Natural) Reagent->Reaction Adds Natural Isotopes Algorithm Correction Algorithm (Inverse Matrix) Reagent->Algorithm Input 2 (Formula) Molecule Derivatized Analyte (C15 Total) Reaction->Molecule RawData Raw MID (Skewed by Natural C12) Molecule->RawData MS Detection RawData->Algorithm Input 1 Result Corrected MID (True Enrichment) Algorithm->Result

Caption: Workflow showing how derivatization reagents introduce natural isotopes that must be mathematically subtracted.

Module 3: Experimental Protocol for Validation

To ensure your correction is working, you must run a Self-Validating Control Loop .

Step 1: The Unlabeled Standard (The "Zero" Point)
  • Run a commercial, unlabeled D-Alanine standard derivatized exactly like your samples.

  • Expected Result: The raw data will show M+0, M+1, M+2 peaks.

  • Action: Apply your correction algorithm (e.g., IsoCor).[1][2][3][4]

  • Validation Criteria: The corrected output must show >99% M+0 .

    • If the corrected output shows 5% M+1: Your correction matrix is wrong (likely incorrect chemical formula for the derivative).

Step 2: The Labeled Standard (The "100" Point)
  • Run your pure D-Alanine-13C3 tracer.

  • Action: Apply the correction algorithm.

  • Validation Criteria: The corrected output should match the Certificate of Analysis (CoA) purity (e.g., 99% M+3).

    • If the corrected output is 105% M+3 (impossible): You are over-correcting (subtracting too much background).

Module 4: Troubleshooting & Data Anomalies

Issue: Negative Fractional Abundances
  • Symptom: After correction, your M+1 or M+2 values are negative (e.g., -2.5%).

  • Root Cause 1 (Math): The algorithm assumes a specific natural abundance (e.g., 1.109% for

    
    ). If your local biological matrix has a slightly different baseline isotope ratio (biogenic fractionation), the standard constants may be too high.
    
  • Root Cause 2 (Signal): Low signal-to-noise ratio. Noise in the baseline is being subtracted as if it were a real isotope peak.

  • Fix: Set negative values to zero and re-normalize the distribution to sum to 1.0. This is a standard practice in tools like IsoCor .

Issue: "Skewed" Distribution in High-Res Data
  • Symptom: You are using an Orbitrap or FT-ICR, and the correction looks wrong.

  • Root Cause: Resolution. In low-res (GC-MS),

    
     and 
    
    
    
    mass shifts overlap. In high-res, they are distinct peaks.
  • Fix: Ensure your software is set to Resolution-Specific Correction .

    • Low Res Mode: Sums all isotopes (C, N, O, Si) into integer mass bins (M+1, M+2).

    • High Res Mode: Only corrects for the specific isotopes that fall within your mass window (usually just

      
       if resolution > 50,000).
      

Module 5: Recommended Software Tools

Do not attempt to build your own correction matrix in Excel unless you are proficient in linear algebra and combinatorics. Use validated open-source tools.

ToolBest ForKey Feature
IsoCor General Purpose (GC-MS/LC-MS)Excellent handling of derivatization formulas and tracer purity.
AccuCor High-Resolution MSOptimized for Orbitrap data; handles resolution-dependent correction.
IsoCorrectoR R-Users / PipelinesGood for integrating into R-based metabolomics workflows.
Correction Logic Diagram

The following diagram details the internal logic of the correction software (e.g., IsoCor) to help you understand the "Black Box."

Logic Raw Measured Intensities (M0, M1, M2...) Solve Solve Linear System (Measured = Matrix * True) Raw->Solve Formula Derivative Formula (C15 H30 N O2 Si2) CalcMatrix Calculate Theoretical Isotope Distribution Matrix Formula->CalcMatrix Purity Tracer Purity (e.g., 0.99) Purity->CalcMatrix Invert Invert Matrix CalcMatrix->Invert Invert->Solve Clean Corrected Isotope Distribution Solve->Clean

Caption: Logic flow for the Matrix Correction Method used in standard software.

References

  • Millard, P., et al. (2012).[2] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.

  • Su, X., et al. (2017).[2] AccuCor: A computational solution for high-resolution mass spectrometry isotope natural abundance correction.[5] Analytical Chemistry.

  • Midani, F.S., et al. (2017). IsoCorrectoR: automated correction of high-resolution mass spectrometry data for natural isotope abundance and tracer purity. Scientific Reports.

  • Moseley, H.N. (2010).[1] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments. BMC Bioinformatics.

Sources

Optimization

Technical Support Center: D-Alanine-13C3 Stability &amp; Storage

Subject: Prevention of Racemization and Isotopic Dilution in D-Alanine-13C3 Executive Summary D-Alanine-13C3 is a high-value stable isotope standard used primarily in quantitative metabolomics and peptidoglycan synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Racemization and Isotopic Dilution in D-Alanine-13C3
Executive Summary

D-Alanine-13C3 is a high-value stable isotope standard used primarily in quantitative metabolomics and peptidoglycan synthesis tracking. Its utility relies entirely on two factors: isotopic enrichment (>99 atom % 13C) and stereochemical purity (>99% ee).

While the 13C carbon backbone is chemically robust, the stereocenter at C-2 (the


-carbon)  is vulnerable. Under specific conditions—particularly high pH, the presence of aldehydes, or metal ion contamination—the 

-proton can be abstracted, leading to the formation of a planar carbanion intermediate. Re-protonation of this intermediate occurs non-stereospecifically, resulting in the irreversible formation of L-Alanine-13C3 (racemization).

This guide provides the protocols required to maintain the integrity of your standard.

Module 1: Storage Protocols (Solid State & Solution)
1.1 Solid State Storage (Long-Term)

In its lyophilized powder form, D-Alanine-13C3 is chemically stable for years if kept dry. Moisture acts as the medium for proton exchange.

  • Temperature: -20°C is standard; Room Temperature (20-25°C) is acceptable if strictly anhydrous.

  • Container: Amber glass with PTFE-lined screw cap.

  • Critical Action: Store inside a desiccator or with silica gel packets.

  • Why? Water absorption creates a localized aqueous environment on the crystal surface where slow proton exchange can occur over months.

1.2 Solution Storage (Working Stocks)

The risk of racemization increases exponentially in solution.

ParameterRecommendationTechnical Rationale
Solvent 0.1 M HCl or 0.1% Formic AcidAcidic pH (< 3.0) protonates the amino group (

), electrostatically repelling base attack on the

-proton.
pH Limit NEVER exceed pH 9.0 At pH > 9, base-catalyzed proton abstraction becomes rapid (

drops from years to days/hours).
Buffer Choice Avoid Phosphate at pH > 7Phosphate ions can act as general base catalysts, accelerating racemization faster than hydroxide alone [1].
Temperature -80°C (preferred) or -20°CArrhenius kinetics apply; lower temperature reduces the kinetic energy available to overcome the activation energy of deprotonation.
Module 2: Chemical Incompatibilities (The "Hidden" Dangers)

Users often inadvertently introduce racemization catalysts into their experimental matrix.

2.1 The Schiff Base Hazard (Aldehydes)

Do not dissolve D-Alanine-13C3 in buffers containing aldehydes (e.g., formalin, glutaraldehyde) or ketones unless immediately reacting .

  • Mechanism: The amino group of D-Ala reacts with the carbonyl to form an imine (Schiff base). This withdraws electron density from the

    
    -carbon, lowering the pKa of the 
    
    
    
    -proton significantly.
  • Result: Rapid racemization at physiological pH.

2.2 Metal Ion Chelation

Avoid buffers containing


, 

, or

without EDTA.
  • Mechanism: Metal ions chelate the amino acid (often stabilizing the Schiff base if present), locking the molecule in a planar geometry that facilitates proton removal [2].

Module 3: Visualizing the Threat

The following diagram illustrates the decision logic for safe storage and the chemical pathway of racemization.

RacemizationPathways Start D-Alanine-13C3 (Storage Decision) Solid Solid State Start->Solid Solution Solution State Start->Solution Moisture High Humidity? Solid->Moisture pHCheck pH > 8.0? Solution->pHCheck SafeSolid Safe (Years) Store w/ Desiccant Moisture->SafeSolid No Mechanism Formation of Carbanion Intermediate Moisture->Mechanism Yes (Slow) Aldehyde Contains Aldehydes (PLP, Glucose, Formalin)? pHCheck->Aldehyde No pHCheck->Mechanism Yes (Base Catalysis) SafeSol Safe (Months) Store in 0.1M HCl Aldehyde->SafeSol No Aldehyde->Mechanism Yes (Schiff Base) Racemic RACEMIZATION (Loss of Purity) Mechanism->Racemic Reprotonation

Figure 1: Decision tree for storage and mechanistic pathways leading to isotopic standard degradation.

Module 4: Troubleshooting & FAQs

Q1: I accidentally left my D-Alanine-13C3 stock at room temperature in PBS (pH 7.4) for a week. Is it ruined?

  • Status: Likely degraded but not fully racemized.

  • Analysis: At pH 7.4, racemization is slow (

    
     years at 25°C) [3]. However, if the buffer contained microbial contamination (which secrete racemases) or trace metal ions, the rate increases.
    
  • Action: Perform a chiral QC check (see Module 5) before using it for critical quantification.

Q2: Can I autoclave D-Alanine-13C3 solutions?

  • Answer: No.

  • Reasoning: While pure amino acids are thermally stable, autoclaves operate at 121°C. At this energy level, even the auto-ionization of water can initiate proton exchange. Furthermore, if any sugars are present, the Maillard reaction will destroy the standard.

  • Alternative: Use 0.22

    
    m filtration for sterilization.
    

Q3: Does the 13C label prevent racemization?

  • Answer: Marginally, but not enough to rely on.

  • Science: This is the Primary Kinetic Isotope Effect . The bond being broken is

    
    . Since the carbon is 
    
    
    
    (heavier), the C-H bond is slightly stronger than a
    
    
    bond due to lower zero-point vibrational energy. However, this effect is small. Treat
    
    
    -D-Ala with the same caution as unlabeled D-Ala.
Module 5: Quality Control (Validation Protocol)

If you suspect racemization, you must validate the stereochemical purity. Standard C18 HPLC cannot distinguish D- from L-Alanine. You must use Marfey’s Reagent (FDAA) .[1]

Protocol: FDAA Derivatization for Chiral Resolution

Based on the method by Marfey (1984) and Bhushan (2004) [4].

  • Preparation: Mix 50

    
    L of your D-Ala-13C3 sample (approx 50 mM) with 100 
    
    
    
    L of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.
  • Alkalinization: Add 20

    
    L of 1 M 
    
    
    
    .
  • Reaction: Incubate at 40°C for 1 hour . (FDAA reacts with the amine).[1][2]

  • Quench: Add 10

    
    L of 2 M HCl to stop the reaction and neutralize.
    
  • Analysis: Inject onto a standard C18 HPLC column (UV detection at 340 nm).

    • Mobile Phase: Acetonitrile / Triethylamine phosphate buffer gradient.[1]

    • Result: The L-DAA derivative (L-Ala-L-FDAA) is more polar and elutes earlier . The D-DAA derivative (D-Ala-L-FDAA) forms an intramolecular hydrogen bond, reducing polarity, and elutes later .

    • Criteria: If you see a peak at the "early" retention time, your sample has racemized.

References
  • Bada, J. L. (1972).[3][4] Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society, 94(4), 1371–1373.[3][5] Link

  • Buckingham, D. A., Marzilli, L. G., & Sargeson, A. M. (1967).[5] Proton exchange and mutarotation of chelated amino acids via carbanion intermediates.[5] Journal of the American Chemical Society, 89(19), 5133–5138. Link

  • Friedman, M. (1999). Chemistry, Biochemistry, Nutrition, and Microbiology of Lysinoalanine, Lanthionine, and Histidinoalanine in Food and Other Proteins. Journal of Agricultural and Food Chemistry, 47(4), 1295–1319. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231–247. Link

Sources

Reference Data & Comparative Studies

Validation

Validating D-Alanine-13C3 Purity: A Comparative Guide to Analytical Architectures in Pharmaceutical Research

Executive Summary In the high-stakes domain of pharmaceutical research—specifically antimicrobial development and metabolic flux analysis—D-Alanine-13C3 serves as a critical isotopic tracer.[1][2] Its utility hinges on a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes domain of pharmaceutical research—specifically antimicrobial development and metabolic flux analysis—D-Alanine-13C3 serves as a critical isotopic tracer.[1][2] Its utility hinges on a singular biological premise: D-Alanine is a fundamental building block of bacterial peptidoglycan but is largely absent in mammalian proteomes.[1] This orthogonality allows researchers to track bacterial growth and cell wall dynamics within host organisms with high specificity.

However, the "performance" of D-Alanine-13C3 is not intrinsic; it is a function of its purity. Stereochemical impurities (L-Alanine-13C3) can be metabolized by mammalian hosts, generating false-positive background signals that ruin assay sensitivity. Isotopic dilution (presence of 12C or D-Alanine-13C2) compromises quantitative mass spectrometry (MS) data.

This guide compares the performance of Certified Reference Material (CRM) Grade D-Alanine-13C3 —validated via a multi-attribute method (qNMR + Marfey’s Analysis)—against standard Research Grade alternatives validated solely by HPLC-UV. We provide experimental protocols to establish a self-validating system for verifying isotopic and chiral integrity.

Part 1: The Criticality of Purity – A Comparative Analysis

The selection of a validation methodology defines the reliability of your downstream data. Below, we compare the "Gold Standard" Multi-Attribute Method (MAM) against traditional single-mode analysis.

Comparative Table: Validation Methodologies
FeatureMethod A: Multi-Attribute (qNMR + Marfey's LC-MS) Method B: Traditional (HPLC-UV + Low-Res MS) Impact on Pharma Research
Primary Scope Absolute Content, Chiral Purity, Isotopic EnrichmentRelative Purity, Chemical IdentityMethod A ensures dosage accuracy; Method B guesses it.
Chiral Sensitivity < 0.1% L-Alanine (via Marfey's derivatization)~1.0% L-Alanine (Direct Chiral Column UV)High L-Ala background obscures low-level bacterial infection signals.
Quantification Absolute (Mass Balance) via qNMRRelative (Area %)qNMR eliminates reference standard potency errors.
Isotopic Precision Atom % Excess (APE) via HRMSNominal Mass ConfirmationCritical for metabolic flux calculations where <99% enrichment skews kinetic models.
Cost/Throughput High / LowLow / HighHigh upfront validation cost prevents expensive clinical trial failures.
Why "Research Grade" Fails in Metabolomics

Standard "Research Grade" D-Alanine-13C3 often relies on direct chiral HPLC with UV detection. While this confirms the major peak is D-Alanine, it often fails to detect:

  • Trace L-Alanine-13C3: Even 1% contamination is metabolically significant because mammalian enzymes (e.g., alanine aminotransferase) process L-Alanine orders of magnitude faster than D-Alanine, amplifying the background noise.

  • Chemical Impurities: Salts or synthesis byproducts that do not absorb UV light are invisible to HPLC-UV but appear in qNMR, affecting the actual molar concentration delivered to cells.

Part 2: The Self-Validating System (Experimental Protocols)

To ensure scientific integrity, we propose a two-tier validation workflow. This system is self-validating because the qNMR provides the "absolute truth" of mass, while the LC-MS provides the "specific truth" of stereochemistry.

Workflow Visualization

The following diagram illustrates the decision logic for validating D-Alanine-13C3 batches.

ValidationWorkflow Start Raw D-Alanine-13C3 Sample qNMR Tier 1: 1H-qNMR Analysis (Absolute Purity & Chemical Structure) Start->qNMR Decision1 Purity > 98%? qNMR->Decision1 Marfeys Tier 2: Marfey's Method (LC-MS) (Chiral Purity & Isotopic Enrichment) Decision1->Marfeys Yes Fail REJECT BATCH (High Risk of False Positives) Decision1->Fail No Decision2 L-Isomer < 0.5%? Isotope > 99%? Marfeys->Decision2 Decision2->Fail No Pass CERTIFIED VALIDATED (Ready for Metabolic Flux) Decision2->Pass Yes

Figure 1: Multi-Attribute Method (MAM) decision tree for validating stable isotope-labeled amino acids.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Objective: Determine the absolute mass purity (weight/weight %) to ensure precise dosing. Causality: Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei, allowing quantification without an identical reference standard.

  • Solvent: Dissolve 10 mg of D-Alanine-13C3 in 600 µL of D₂O (99.9% D).

  • Internal Standard (IS): Add an exact amount (approx. 5 mg) of Maleic Acid (TraceCERT® grade) or TSP-d4 .

    • Note: Maleic acid is preferred for its distinct singlet at ~6.0 ppm, far from Alanine signals.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): 60 seconds (Crucial: 5x T1 relaxation time to ensure full signal recovery for quantification).

    • Scans: 16-64.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight,
      
      
      = Purity of IS.
Protocol 2: Chiral Purity via Marfey’s Method (LC-MS/MS)

Objective: Detect trace L-Alanine-13C3 and verify isotopic enrichment (13C3). Causality: Marfey’s reagent (FDAA) reacts with amino acids to form diastereomers. D-Ala-FDAA and L-Ala-FDAA have different physical properties, allowing separation on a standard C18 column without expensive chiral stationary phases.

  • Derivatization:

    • Mix 50 µL Sample (50 mM) + 100 µL 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) (1% in acetone).

    • Add 20 µL 1M NaHCO₃.

    • Incubate at 40°C for 1 hour (or 37°C for 24h for milder conditions).

    • Quench with 20 µL 1M HCl.

  • LC-MS Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 45 minutes. (Slow gradient required for diastereomer resolution).

  • Detection:

    • Monitor MS/MS transitions for D-Ala-13C3-FDAA vs L-Ala-13C3-FDAA.

    • Elution Order: With L-FDAA, the L-D diastereomer (L-FDAA + D-Ala) typically elutes after the L-L diastereomer (L-FDAA + L-Ala).

    • Verification: Spike with authentic unlabeled L-Alanine to confirm the impurity peak position.

Part 3: Biological Context & Data Impact

Why does this rigorous validation matter? In bacterial research, D-Alanine is the "molecular beacon" for peptidoglycan synthesis.

Pathway Visualization: The Risk of Contamination

The diagram below maps the metabolic fate of D-Alanine versus L-Alanine, illustrating why L-isomer contamination leads to data corruption in mammalian infection models.

MetabolicPathway DAla D-Alanine-13C3 (Tracer) Racemase Alanine Racemase (Bacteria Only) DAla->Racemase Slow Conversion MurF MurF Ligase (Peptidoglycan Synthesis) DAla->MurF Incorporation LAla L-Alanine-13C3 (Impurity) ALT Alanine Aminotransferase (Mammalian Host) LAla->ALT Rapid Metabolism Racemase->LAla CellWall Labeled Bacterial Cell Wall MurF->CellWall Specific Signal Pyruvate 13C-Pyruvate (Host Metabolism) ALT->Pyruvate TCA TCA Cycle (Global Background Noise) Pyruvate->TCA

Figure 2: Metabolic divergence of D- and L-Alanine. L-Alanine impurities are rapidly metabolized by the host (Red path), creating systemic background noise that obscures the specific bacterial signal (Green path).

Simulated Data Comparison
ParameterHigh Purity D-Ala-13C3 (>99.5% ee)Low Purity D-Ala-13C3 (98% ee, 2% L-Ala)Result Interpretation
Bacterial Signal (Cell Wall) High IntensityHigh IntensityBoth detect bacteria.
Host Background (Liver/Serum) Negligible High (due to L-Ala metabolism)Low purity mimics systemic metabolic dysregulation.
Signal-to-Noise Ratio > 100:1 < 10:1Low purity fails in early-infection detection.

References

  • Takano, Y., et al. (2010).[3] Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. JAMSTEC.[3][4] Retrieved from [Link]

  • Vaniya, A., et al. (2016). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Compound-specific nitrogen isotope analysis of D-alanine, L-alanine, and valine. Retrieved from [Link]

Sources

Comparative

Validating Linearity of D-Alanine-13C3 Calibration Curves: A Comparative Guide

Executive Summary: The Case for Carbon-13 In the precise quantification of D-Alanine—a critical biomarker for bacterial proliferation and mammalian neurological function—the choice of Internal Standard (IS) is the single...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Carbon-13

In the precise quantification of D-Alanine—a critical biomarker for bacterial proliferation and mammalian neurological function—the choice of Internal Standard (IS) is the single greatest determinant of assay validity. While deuterated standards (e.g., D-Alanine-d3) are common, they introduce a Chromatographic Isotope Effect , where the deuterium-labeled analogue elutes slightly earlier than the native analyte.[1] In high-throughput LC-MS/MS, this retention time shift can decouple the IS from the specific matrix suppression zone of the analyte, compromising quantification.

D-Alanine-13C3 eliminates this variable. By increasing mass via the carbon backbone rather than surface hydrogens, it maintains identical lipophilicity and retention time to native D-Alanine. This guide outlines the validation of D-Alanine-13C3 calibration curves, demonstrating why it serves as the superior "self-validating" reference material compared to deuterated alternatives.

Technical Comparison: 13C3 vs. Deuterated Standards

The following table contrasts the performance of D-Alanine-13C3 against the traditional D-Alanine-d3/d4 alternatives.

FeatureD-Alanine-13C3 (Recommended)D-Alanine-d3 (Alternative)Impact on Data Quality
Retention Time Co-elutes perfectly with native D-Alanine.Shifts earlier (approx. 0.1–0.3 min).Critical: 13C3 corrects for matrix effects at the exact moment of elution; d3 may miss transient ion suppression zones.
Isotopic Stability Carbon-carbon bonds are non-exchangeable.Deuterium on heteroatoms (–NH2, –COOH) exchanges instantly; C-D bonds are stable but can scramble.13C3 ensures the mass shift is constant regardless of solvent pH or storage time.
Mass Shift +3 Da (M+3).+3 Da (M+3).Equivalent mass resolution for MS detection.
Linearity Robustness High (

) due to identical ionization efficiency.
Variable; differential suppression can cause curvature at low concentrations.13C3 provides true homoscedasticity across the dynamic range.

Experimental Protocol: Chiral LC-MS/MS Validation

To validate the linearity of D-Alanine-13C3, we must ensure enantiomeric separation from the abundant L-Alanine isomer. This protocol uses Marfey’s Reagent (FDAA) for derivatization, enhancing retention on reverse-phase columns and enabling chiral resolution.

Reagents & Preparation
  • Analyte: D-Alanine Reference Standard.

  • Internal Standard: D-Alanine-13C3 (Final concentration: 10 µM).

  • Derivatization Agent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Matrix: Artificial CSF or Surrogate Plasma (BSA in PBS) to mimic biological background.

Step-by-Step Workflow
  • Stock Preparation: Prepare 10 mM stocks of D-Alanine and D-Alanine-13C3 in 0.1 M HCl.

  • Calibration Standards: Create 8 non-zero points (e.g., 10, 50, 100, 500, 1000, 5000, 10000 nM) in matrix.

  • IS Spiking: Add D-Alanine-13C3 to all samples (fixed conc. 10 µM).

  • Derivatization:

    • Add 50 µL Sample + 20 µL 1M NaHCO3.

    • Add 100 µL 1% FDAA in acetone.

    • Incubate at 40°C for 60 min.

    • Quench with 20 µL 1M HCl.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

    • Transitions:

      • D-Ala-FDAA: m/z 342.1 → 296.1

      • D-Ala-13C3-FDAA: m/z 345.1 → 299.1

Workflow Visualization

G Sample Biological Sample (Contains D/L-Ala) Spike Spike IS: D-Alanine-13C3 Sample->Spike Deriv Derivatization (FDAA / Marfey's) Spike->Deriv Mix Separation LC Separation (D-Ala vs L-Ala) Deriv->Separation Hydrophobic Shift Detection MS/MS Detection (MRM Mode) Separation->Detection Co-elution of Analyte & IS

Figure 1: Chiral LC-MS/MS workflow utilizing D-Alanine-13C3 and FDAA derivatization.

The Self-Validating System: Linearity & Quality Control

A "self-validating" system does not just output a number; it flags potential failures automatically. Use the following logic to validate the calibration curve.

Weighting Factors

Bioanalytical data is heteroscedastic (variance increases with concentration). Do not use unweighted linear regression.

  • Mandatory: Apply 1/x² weighting .

  • Validation: Calculate the % Relative Error (%RE) for the lowest standard. If %RE > 20% with 1/x, switch to 1/x².

Homoscedasticity Check

Plot the Studentized Residuals vs. Concentration.

  • Pass: Residuals are randomly scattered around zero within ±2σ.

  • Fail: A "fan shape" or "U-shape" indicates incorrect weighting or saturation of the detector.

Linearity Validation Logic

Logic Start Generate Calibration Data (Area Ratio: Analyte/IS) CheckR2 Check Correlation (r²) Is r² > 0.99? Start->CheckR2 CheckRes Check Residuals Is %RE < 15% (20% at LLOQ)? CheckR2->CheckRes Yes Fail FAIL Re-optimize / Check Weighting CheckR2->Fail No CheckIS Check IS Stability Is IS Area CV < 15%? CheckRes->CheckIS Yes CheckRes->Fail No Pass VALIDATED Linear Range Accepted CheckIS->Pass Yes CheckIS->Fail No

Figure 2: Decision tree for validating calibration linearity according to FDA/EMA guidelines.

Summary of Acceptance Criteria (FDA/EMA)

To declare the D-Alanine-13C3 method valid, the following criteria must be met:

  • Linearity:

    
     using 
    
    
    
    weighted regression.
  • Accuracy: Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).

  • Precision: Coefficient of Variation (CV)

    
     across 3 replicate injections.
    
  • IS Response: The D-Alanine-13C3 peak area should not vary by >15% across the entire run, indicating no drift or suppression.

By utilizing D-Alanine-13C3 , you ensure that any matrix suppression affecting the analyte is perfectly mirrored by the internal standard, a feat that deuterated standards cannot guarantee due to chromatographic separation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] Link

  • Wang, S., et al. (2020). Chromatographic isotope effect in LC-MS/MS analysis: Implications for deuterated internal standards. Journal of Chromatography B. Link

  • Armstrong, D. W., et al. (2019). Separation of D-amino acids in biological matrices using Marfey's reagent. Analytical Chemistry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Validation

Technical Guide: Comparative Efficiency of D-Alanine-13C3 vs. D-Alanine-15N Labeling

Executive Summary In the structural analysis of bacterial peptidoglycan (PG) and antibiotic mechanism of action studies, the choice between D-Alanine-13C3 (Universal Carbon Label) and D-Alanine-15N (Amine Label) is not m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural analysis of bacterial peptidoglycan (PG) and antibiotic mechanism of action studies, the choice between D-Alanine-13C3 (Universal Carbon Label) and D-Alanine-15N (Amine Label) is not merely a matter of cost, but of experimental fidelity and detection limit.

The Verdict:

  • For Mass Spectrometry (LC-MS/MS): D-Alanine-13C3 is the superior standard. Its +3 Da mass shift avoids the natural isotopic envelope overlap (M+1) inherent to

    
    N labeling, providing significantly higher quantification accuracy (S/N ratio) and reducing false positives from background noise.
    
  • For Solid-State NMR (ssNMR): D-Alanine-13C3 is essential for structural assignment (via

    
    C-
    
    
    
    C correlation), whereas D-Alanine-15N is primarily a secondary probe used in conjunction with
    
    
    C for measuring specific internuclear distances (REDOR experiments).
  • Metabolic Fidelity:

    
    N labels are highly susceptible to metabolic scrambling via transamination, whereas the 
    
    
    
    C backbone is more robust, provided alanine racemase activity is controlled.

Scientific Foundation: The Metabolic Context

To evaluate labeling efficiency, one must understand the metabolic fate of exogenous D-Alanine. Unlike L-amino acids, D-Alanine is almost exclusively utilized for peptidoglycan synthesis (positions 4 and 5 of the stem peptide). However, two enzymatic checkpoints dictate labeling efficiency:

  • Alanine Racemase (Alr): Converts L-Ala

    
     D-Ala.[1] Without inhibition, exogenous labeled D-Ala can be converted to L-Ala and scrambled into the entire proteome.
    
  • D-Ala-D-Ala Ligase (Ddl): The gatekeeper for incorporating D-Ala into the cell wall precursors.

Diagram 1: Metabolic Fate & Scrambling Risks

This diagram illustrates the divergent pathways of the two isotopes. Note the high risk of


N loss via Transaminase.

MetabolicFate cluster_legend Legend Exo_DAla Exogenous D-Alanine (Label) Cyto_DAla Cytosolic D-Alanine Exo_DAla->Cyto_DAla Transport (D-cycA) L_Ala L-Alanine Cyto_DAla->L_Ala Alanine Racemase (Scrambling Risk) Pyruvate Pyruvate (TCA Cycle) Cyto_DAla->Pyruvate D-Ala Transaminase (Loss of 15N to Glu) PG_Precursor UDP-MurNAc- Pentapeptide Cyto_DAla->PG_Precursor Ddl Ligase (Target Pathway) L_Ala->Cyto_DAla Biosynthesis Glutamate Glutamate Pyruvate->Glutamate 15N Transfer Mature_PG Mature Peptidoglycan PG_Precursor->Mature_PG Transpeptidation key Red Arrows = Scrambling/Loss Pathway Green Nodes = Desired Incorporation

Caption: Metabolic routing of D-Alanine. Red paths indicate where


N is frequently lost to the nitrogen pool, while 

C (backbone) is retained in Pyruvate/L-Ala.

Comparative Analysis: C3 vs. N

A. Mass Spectrometry Efficiency (LC-MS/MS)

In quantitative proteomics and peptidoglycan analysis (muropeptide analysis), the "efficiency" of a label is defined by its distinguishability from natural abundance isotopes.

FeatureD-Alanine-13C3D-Alanine-15N
Mass Shift (

)
+3.0 Da +1.0 Da
Isotope Envelope Shifts analyte beyond the natural M+1 and M+2 peaks.Overlaps heavily with the natural M+1 peak (approx. 1.1% abundance per carbon).[]
Quantification High Precision. Baseline separation allows direct area-under-curve (AUC) integration.Lower Precision. Requires complex deconvolution algorithms to subtract natural isotope contributions.
Retention Time Negligible shift (co-elutes with unlabeled).Negligible shift.[3]

Expert Insight: When analyzing large muropeptides (e.g., M5, molecular weight ~1000 Da), the natural M+1 peak can be 50-60% the height of the monoisotopic peak. A


N label (+1 Da) gets buried in this natural noise. A 

C3 label (+3 Da) sits in a "quiet" zone of the spectrum.
B. Solid-State NMR (ssNMR) Sensitivity

For researchers performing whole-cell NMR or isolated cell wall studies:

FeatureD-Alanine-13C3D-Alanine-15N
Gyromagnetic Ratio (

)
67.26 (High Sensitivity)-27.11 (Low Sensitivity)
Natural Abundance 1.1%0.37%
Direct Detection Feasible and standard (

C-CP-MAS).
Difficult; requires very long acquisition times.
Structural Data Excellent. Allows

C-

C correlation (PDSD/DARR) to assign intra-residue connectivity (

to

).
Limited. Cannot provide side-chain connectivity alone.
Primary Use Structural assignment & dynamics.[4]Distance measurement (REDOR) to a

C partner.

Experimental Protocol: High-Efficiency Labeling

To ensure "Trustworthiness" and "Self-Validation," this protocol includes the mandatory step of racemase inhibition to prevent label dilution.

Objective: Label E. coli peptidoglycan with D-Alanine-13C3 for LC-MS quantification.

Reagents
  • M9 Minimal Media (isotope-free).

  • D-Alanine-13C3 (Final conc: 2 mM).

  • Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) - Critical Reagent.

  • Bacterial strain (e.g., E. coli K12).

Workflow Diagram

Protocol Start Inoculation (Overnight Culture) Subculture Dilute 1:100 into M9 Minimal Media Start->Subculture Growth Grow to OD600 = 0.2 (Early Log Phase) Subculture->Growth Induction Add Labeling Mix: 1. D-Alanine-13C3 (2mM) 2. Alaphosphin (50 ug/mL) Growth->Induction Induction->Induction Alaphosphin blocks conversion to L-Ala Harvest Harvest at OD600 = 0.8 (Late Log Phase) Induction->Harvest Wash Wash 2x with PBS (Remove free label) Harvest->Wash Lysis Boil in 4% SDS (Isolate Cell Wall) Wash->Lysis Digestion Mutanolysin Digestion (Release Muropeptides) Lysis->Digestion Analysis LC-MS/MS Analysis (Target: +3 Da Shift) Digestion->Analysis

Caption: Optimized workflow for D-Alanine-13C3 incorporation. The addition of Alaphosphin is the control point that ensures the label remains in the D-configuration.

Step-by-Step Methodology
  • Pre-Culture: Grow cells in M9 media with glucose to minimize background unlabeled alanine pool.

  • Inhibition Step (The "Secret Sauce"): At early log phase (OD 0.2), add Alaphosphin (50

    
    g/mL).
    
    • Mechanism:[3][5][6] Alaphosphin inhibits Alanine Racemase. This makes the cell auxotrophic for D-Alanine, forcing it to uptake your expensive

      
      C3 label with nearly 100% efficiency.
      
    • Without this step: Up to 40% of your D-Ala-13C3 will be converted to L-Ala-13C3 and incorporated into proteins, wasting the label and confusing the signal.

  • Label Addition: Immediately add D-Alanine-13C3 to a final concentration of 2 mM.

  • Harvest: Collect cells before stationary phase (OD 0.8) to maximize the ratio of nascent (labeled) PG to old (unlabeled) PG.

  • Extraction: Boil cells in 4% SDS to remove non-covalently bound proteins (which might contain scrambled label).

  • Validation: Analyze via LC-MS. Look for the tri-peptide (L-Ala-D-Glu-mDAP-D-Ala-D-Ala).

    • Success Criteria: You should observe a mass shift of +6 Da (if two D-Ala residues are incorporated) or +3 Da (if one is incorporated).

References

  • Takahashi, H., et al. (2013). "Solid-state NMR studies of the peptidoglycan cell wall of Staphylococcus aureus." Journal of Molecular Biology.

    • Context: Establishes the baseline for C- C correl
  • Cava, F., et al. (2011). "Distinct pathways for D-amino acid production in bacteria." Journal of Biological Chemistry.

    • Context: Details the metabolic scrambling risks and the role of racemases.
  • Schaefer, J., et al. (1987). "Peptidoglycan cross-linking in the cell wall of Staphylococcus aureus." Science.

    • Context: The foundational paper for using N- C REDOR to measure bond distances in cell walls.
  • Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols.

    • Context: Provides the mathematical basis for why +3 Da (or +4 Da)

Sources

Comparative

A Researcher's Guide to Bacterial Cell Wall Imaging: D-Alanine-¹³C₃ versus Fluorescent D-Amino Acids

In the intricate world of bacterial physiology and drug development, visualizing the dynamic processes of cell wall synthesis is paramount. The bacterial cell wall, a unique and essential structure primarily composed of...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bacterial physiology and drug development, visualizing the dynamic processes of cell wall synthesis is paramount. The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), serves as a critical target for many antibiotics. Understanding its assembly and remodeling provides invaluable insights into bacterial growth, morphogenesis, and the mechanisms of antibiotic resistance. This guide offers an in-depth comparison of two powerful techniques for imaging bacterial cell wall synthesis: metabolic labeling with the stable isotope D-Alanine-¹³C₃ coupled with Raman microscopy, and the use of fluorescent D-amino acids (FDAAs).

The Foundation: Peptidoglycan Synthesis and D-Alanine Incorporation

Peptidoglycan is a massive polymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units, cross-linked by short peptide stems. A key component of these stems is the D-amino acid, D-alanine, which is incorporated into the pentapeptide precursor in the cytoplasm. This precursor is then transported across the cell membrane and incorporated into the growing PG layer by transpeptidases. Both D-Alanine-¹³C₃ and FDAAs are analogs of D-alanine that can be exogenously supplied to bacteria and are incorporated into the PG by the cell's own enzymatic machinery, providing a direct readout of cell wall synthesis.

Fluorescent D-Amino Acids (FDAAs): Illuminating Bacterial Growth

Fluorescent D-amino acids are D-alanine analogs conjugated to a fluorophore. When added to the growth medium, they are readily incorporated into the bacterial cell wall, allowing for the visualization of active PG synthesis using fluorescence microscopy.

Mechanism of FDAA Labeling

FDAAs are incorporated into the peptidoglycan by the action of D,D-transpeptidases and L,D-transpeptidases in the periplasm (in Gram-negative bacteria) or on the cell surface (in Gram-positive bacteria).[1] This process is independent of the cytoplasmic steps of PG precursor synthesis, allowing for rapid and direct labeling of the sites of active cell wall remodeling.[1]

Advantages of FDAAs:
  • High Sensitivity and Signal-to-Noise: The inherent brightness of fluorophores provides a strong signal, enabling clear visualization of labeled structures.

  • Live-Cell Imaging: FDAA labeling is compatible with live-cell imaging, allowing for the real-time tracking of cell wall dynamics.[2][3]

  • Super-Resolution Microscopy: Certain FDAAs are compatible with super-resolution techniques like STORM and STED, enabling nanoscale visualization of PG architecture.[4][5][6]

  • Versatility: A wide palette of FDAAs with different spectral properties is available, facilitating multicolor labeling experiments.[3][7][8]

  • Broad Applicability: FDAAs have been successfully used to label a diverse range of bacterial species, including both Gram-positive and Gram-negative bacteria.[2][3]

Limitations of FDAAs:
  • Potential for Artifacts: The bulky fluorophore may sterically hinder the normal function of PG-modifying enzymes, although at typical working concentrations, significant toxicity is not observed.[2]

  • Phototoxicity and Photobleaching: The excitation light required for fluorescence imaging can be toxic to cells, and fluorophores can photobleach over time, limiting long-term imaging experiments.

  • Permeability Issues: The outer membrane of Gram-negative bacteria can be a barrier to the entry of some larger FDAAs.[3][8]

D-Alanine-¹³C₃ and Raman Microscopy: A Vibrational Fingerprint of Cell Wall Synthesis

Stable isotope labeling with compounds like D-Alanine-¹³C₃, followed by Raman microscopy, offers a less invasive method for tracking metabolic activity. This approach relies on the principle that the incorporation of a heavier isotope (¹³C instead of ¹²C) into a molecule shifts its vibrational frequency. This shift can be detected by Raman spectroscopy, providing a specific signal for the labeled molecule.

Principle of ¹³C Labeling and Raman Detection

When D-Alanine-¹³C₃ is incorporated into the peptidoglycan, the carbon-carbon and carbon-nitrogen bonds involving the ¹³C atoms will vibrate at a lower frequency compared to their ¹²C counterparts.[4][5] This results in a distinct peak in the Raman spectrum that is shifted from the endogenous signal, allowing for the specific detection and imaging of newly synthesized PG. Advanced techniques like Stimulated Raman Scattering (SRS) microscopy can significantly enhance the weak Raman signal, enabling high-speed and high-resolution imaging.[9][10][11]

Advantages of D-Alanine-¹³C₃ with Raman Microscopy:
  • Minimal Perturbation: The small size and subtle chemical difference of the ¹³C isotope compared to ¹²C minimizes the potential for altering the biological process under investigation.

  • Label-Free Detection: While a labeled precursor is used, the detection method itself is label-free in the sense that it does not require a bulky fluorophore.

  • High Chemical Specificity: Raman spectroscopy provides a detailed chemical fingerprint of the sample, allowing for the simultaneous detection of multiple molecular species.[12]

  • Reduced Phototoxicity: Raman microscopy typically uses near-infrared lasers, which are less phototoxic to cells compared to the visible light used in fluorescence microscopy.[1]

Limitations of D-Alanine-¹³C₃ with Raman Microscopy:
  • Lower Sensitivity: The intrinsic weakness of the Raman scattering signal is a major limitation, often requiring more sensitive and specialized detection systems like SRS.[13]

  • Complex Instrumentation and Data Analysis: Raman microscopes, especially those for advanced techniques like SRS, are complex and expensive. The analysis of Raman spectra can also be computationally intensive.[14][15]

  • Slower Acquisition Speed: Spontaneous Raman imaging can be slow, although techniques like SRS have significantly improved acquisition times.[9]

Head-to-Head Comparison

FeatureD-Alanine-¹³C₃ with Raman MicroscopyFluorescent D-Amino Acids (FDAAs)
Principle of Detection Vibrational spectroscopy (Raman shift upon ¹³C incorporation)Fluorescence microscopy
Probe Size Minimal (isotope substitution)Bulky (fluorophore attached)
Potential for Perturbation Very lowLow to moderate, depending on the fluorophore and concentration
Sensitivity Lower (requires techniques like SRS for high sensitivity)High
Resolution Diffraction-limited (can be improved with advanced techniques)Diffraction-limited (can achieve super-resolution with specific probes)
Live-Cell Imaging Yes, with reduced phototoxicityYes, but with potential for phototoxicity and photobleaching
Multiplexing Capability High (based on distinct Raman peaks)Moderate (limited by spectral overlap of fluorophores)
Instrumentation Specialized Raman microscope (SRS for optimal performance)Standard fluorescence microscope
Ease of Use More complex data acquisition and analysisRelatively straightforward
Cost Higher initial instrument costLower initial instrument cost

Experimental Workflows

Visualizing the Labeling Process

FDAA_Labeling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell FDAA Fluorescent D-Amino Acid (FDAA) TPase Transpeptidase FDAA->TPase Uptake PG Peptidoglycan (Cell Wall) TPase->PG Incorporation D_Ala_C13_Labeling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell D_Ala_C13 D-Alanine-¹³C₃ TPase Transpeptidase D_Ala_C13->TPase Uptake PG_C13 ¹³C-Labeled Peptidoglycan TPase->PG_C13 Incorporation

Caption: Workflow for D-Alanine-¹³C₃ labeling of the bacterial cell wall.

Experimental Protocols

Protocol 1: Live-Cell Labeling of E. coli with Fluorescent D-Amino Acids (FDAAs)

This protocol is adapted from established methods for FDAA labeling. [2][7] Materials:

  • E. coli culture in logarithmic growth phase (e.g., in LB or M9 minimal medium).

  • Fluorescent D-amino acid (e.g., HADA - blue, NADA - green, RADA - red) stock solution (typically 10-50 mM in DMSO or water).

  • Phosphate-buffered saline (PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Culture Preparation: Grow E. coli to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in your medium of choice.

  • Labeling: Add the FDAA stock solution to the bacterial culture to a final concentration of 250-500 µM. [16]The optimal concentration may need to be determined empirically for different bacterial species and FDAAs.

  • Incubation: Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a desired period.

    • For visualizing active synthesis sites (pulse labeling): A short incubation of 1-5 minutes is typically sufficient for rapidly growing bacteria like E. coli. [13] * For labeling the entire cell wall (long pulse): Incubate for one to two generations.

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

  • Resuspend the cell pellet in fresh, pre-warmed PBS or growth medium to remove unincorporated FDAAs. Repeat the wash step two more times.

  • Imaging: Resuspend the final cell pellet in a small volume of PBS.

  • Mount a small aliquot of the cell suspension on a microscope slide with a coverslip. An agarose pad can be used to immobilize the cells for time-lapse imaging.

  • Visualize the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen FDAA. For example, HADA has an excitation/emission maximum of approximately 405/450 nm. [17]

Protocol 2: Putative Protocol for Labeling E. coli with D-Alanine-¹³C₃ for Raman Imaging

This protocol is based on general principles of stable isotope labeling and Raman microscopy of bacteria.

Materials:

  • E. coli culture in logarithmic growth phase, preferably in a defined minimal medium to ensure efficient uptake of the labeled amino acid.

  • D-Alanine-¹³C₃ stock solution.

  • Defined minimal medium (e.g., M9 medium).

  • Raman microscope (a system capable of Stimulated Raman Scattering is recommended for optimal imaging).

  • Appropriate substrate for Raman microscopy (e.g., quartz slides).

Procedure:

  • Culture Preparation: Grow E. coli in a defined minimal medium to mid-log phase. Using a minimal medium prevents competition from unlabeled D-alanine that may be present in rich media like LB.

  • Labeling: Add D-Alanine-¹³C₃ to the culture. The optimal concentration will need to be determined empirically but will likely be in a similar range to that used for FDAAs (e.g., 0.5-2 mM).

  • Incubation: Incubate the culture for a sufficient time to allow for incorporation into the cell wall. This may require a longer incubation period than for FDAAs to achieve a detectable signal, potentially spanning one or more cell divisions.

  • Washing: Pellet the cells by centrifugation and wash them with PBS to remove any unincorporated D-Alanine-¹³C₃. Repeat the wash step.

  • Sample Preparation for Raman Microscopy: Resuspend the cells in a small volume of PBS and spot them onto a quartz slide. Allow the spot to air-dry or use a gentle stream of nitrogen.

  • Raman Imaging:

    • Acquire Raman spectra from individual cells or cell clusters.

    • Identify the characteristic Raman peak for the ¹³C-labeled peptidoglycan. This will be shifted to a lower wavenumber compared to the corresponding peak in unlabeled cells.

    • Map the intensity of this shifted peak across the cell to generate an image of the newly synthesized cell wall. For SRS microscopy, tune the laser frequencies to the specific vibrational mode of the ¹³C-labeled bond.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between D-Alanine-¹³C₃ with Raman microscopy and fluorescent D-amino acids depends on the specific research question, available instrumentation, and the biological system under investigation.

FDAAs are the current workhorse for bacterial cell wall imaging , offering high sensitivity, ease of use, and compatibility with a wide range of fluorescence microscopy techniques, including super-resolution. They are particularly well-suited for dynamic, live-cell imaging studies where a strong signal is required.

D-Alanine-¹³C₃ with Raman microscopy represents a powerful, emerging approach that excels in situations where minimal perturbation of the biological system is critical. Its high chemical specificity and reduced phototoxicity make it an attractive option for long-term studies and for dissecting the subtle molecular changes in the cell wall. As Raman microscopy technologies, particularly SRS, become more accessible, the use of stable isotope labeling for imaging bacterial cell wall synthesis is poised to become an increasingly valuable tool in the microbiologist's arsenal.

References

  • Fluorescent d-Amino Acids for Super-resolution Microscopy of the Bacterial Cell Wall. (2022). ACS Chemical Biology, 17(9), 2418–2424. [Link]

  • Segmental 13C-Labeling and Raman Microspectroscopy of α-Synuclein Amyloid Formation. (2018). Angewandte Chemie International Edition, 57(46), 15133-15137. [Link]

  • Raman Spectroscopy—A Novel Method for Identification and Characterization of Microbes on a Single-Cell Level in Clinical Settings. (2022). Frontiers in Cellular and Infection Microbiology, 12, 867302. [Link]

  • d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid. (2021). Analytical Chemistry, 93(4), 2236–2244. [Link]

  • Metabolic biorthogonal labeling and dSTORM imaging of peptidoglycan synthesis in Streptococcus pneumoniae. (2021). STAR Protocols, 2(4), 100971. [Link]

  • Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. (2019). ACS Chemical Biology, 14(12), 2745–2756. [Link]

  • Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. (2015). Nature Protocols, 10(1), 33–50. [Link]

  • Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. (2015). ResearchGate. [Link]

  • Advances in stimulated Raman scattering imaging for tissues and animals. (2021). Journal of Innovative Optical Health Sciences, 14(05), 2130006. [Link]

  • Genetically encoding stimulated Raman-scattering probes for cell imaging using infrared fluorescent proteins. (2025). arXiv. [Link]

  • The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli. (2018). Frontiers in Microbiology, 9, 219. [Link]

  • D-ala-d-ala-based dipeptides as tools for imaging peptidoglycan biosynthesis. (2016).
  • Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. (2019). PubMed. [Link]

  • Imaging Bacterial Cell Wall Biosynthesis. (2018). Annual Review of Biochemistry, 87, 489-512. [Link]

  • Surface-Enhanced Raman Spectroscopy for Adenine Detection in Five Selected Bacterial Strains Under Stress Conditions. (2023). International Journal of Molecular Sciences, 24(13), 10891. [Link]

  • Super-Resolution Microscopy of the Bacterial Cell Wall Labeled by Fluorescent D-Amino Acids. (2023). Springer Nature Experiments. [Link]

  • Applications of Raman Spectroscopy in Bacterial Infections: Principles, Advantages, and Shortcomings. (2021). Frontiers in Microbiology, 12, 706544. [Link]

  • Emerging applications of stimulated Raman scattering microscopy for medicinal chemistry and drug discovery. (2022). Chemical Society Reviews, 51(10), 3766-3810. [Link]

  • High-resolution quantitative imaging of mammalian and bacterial cells using stable isotope mass spectrometry. (2005). Journal of Biology, 4(2), 7. [Link]

  • Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. (2017). Chemical Science, 8(9), 6313–6321. [Link]

Sources

Validation

Comparative Uptake of D-Alanine-¹³C₃ in Gram-Positive vs. Gram-Negative Bacteria: A Technical Guide for Researchers

This guide provides a comprehensive comparison of D-Alanine-¹³C₃ uptake in Gram-positive and Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals working in microbiology,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of D-Alanine-¹³C₃ uptake in Gram-positive and Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals working in microbiology, infectious diseases, and drug discovery. We will delve into the fundamental structural differences between these two major bacterial classes and how these differences dictate the incorporation of D-alanine, a crucial component of the bacterial cell wall. Furthermore, we will provide a detailed experimental workflow for quantifying this differential uptake, underpinned by a robust scientific rationale.

The Central Role of D-Alanine in Bacterial Cell Wall Architecture

The bacterial cell wall is a remarkable and essential structure that provides mechanical strength, maintains cell shape, and counteracts the high internal osmotic pressure.[1] A key component of the cell wall in most bacteria is peptidoglycan (PG), also known as murein.[1][2] This macromolecule is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide chains.[3] It is within these peptide stems that D-alanine plays a pivotal role, particularly in the form of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide at the terminus of the pentapeptide precursor.[4] This dipeptide is the substrate for transpeptidases, enzymes that create the cross-links which give the peptidoglycan its structural integrity.[4]

Why D-Alanine Uptake Differs: A Tale of Two Cell Walls

The primary hypothesis for a differential uptake of exogenously supplied D-Alanine-¹³C₃ between Gram-positive and Gram-negative bacteria lies in the profound differences in their cell wall architecture.[5][6]

Gram-Positive Bacteria: A Thick, D-Alanine-Rich Fortress

Gram-positive bacteria are characterized by a very thick peptidoglycan layer, ranging from 20 to 80 nanometers, which can constitute up to 90% of the cell wall's dry weight.[1][5] This extensive peptidoglycan sacculus represents a massive sink for D-alanine.

Beyond the sheer volume of peptidoglycan, Gram-positive bacteria possess another class of polymers intimately associated with the cell wall: teichoic acids. These are anionic polymers of glycerol phosphate or ribitol phosphate and are categorized into two types: wall teichoic acids (WTA), covalently linked to the peptidoglycan, and lipoteichoic acids (LTA), anchored in the cytoplasmic membrane.[7] A significant feature of teichoic acids is their modification with D-alanine residues.[8][9] This D-alanylation neutralizes the negative charge of the phosphate groups, playing a crucial role in regulating cation homeostasis, autolysin activity, and resistance to cationic antimicrobial peptides.[8][9] The incorporation of D-alanine into teichoic acids is a multi-step process mediated by the dlt operon.[9][10] This represents a second, substantial pathway for D-alanine consumption in Gram-positive bacteria that is absent in their Gram-negative counterparts.

Gram-Negative Bacteria: A Thin Layer with an Outer Shield

In stark contrast, Gram-negative bacteria have a much thinner peptidoglycan layer, typically only 7 to 8 nanometers thick, comprising about 10% of the cell wall's dry weight.[1][3] This thin layer is located in the periplasmic space between the inner cytoplasmic membrane and a formidable outer membrane. The outer membrane acts as a selective barrier, which can also influence the transport of molecules like D-alanine into the cell. While D-alanine is still essential for peptidoglycan cross-linking in Gram-negative bacteria, the total amount required for cell wall maintenance and synthesis is substantially lower than in Gram-positive organisms due to the smaller volume of peptidoglycan.[6]

The following diagram illustrates the key structural differences that underpin the differential D-alanine uptake.

G cluster_0 Gram-Positive Bacterium cluster_1 Gram-Negative Bacterium Thick Peptidoglycan (20-80 nm) Thick Peptidoglycan (20-80 nm) Teichoic Acids (WTA & LTA) Teichoic Acids (WTA & LTA) Cytoplasmic Membrane Cytoplasmic Membrane Cytoplasm_GP Cytoplasm Outer Membrane Outer Membrane Thin Peptidoglycan (7-8 nm) Thin Peptidoglycan (7-8 nm) Periplasm Periplasm Inner Cytoplasmic Membrane Inner Cytoplasmic Membrane Cytoplasm_GN Cytoplasm D-Alanine-13C3 D-Alanine-13C3 D-Alanine-13C3->Thick Peptidoglycan (20-80 nm) High Uptake D-Alanine-13C3->Teichoic Acids (WTA & LTA) High Uptake D-Alanine-13C3->Thin Peptidoglycan (7-8 nm) Low Uptake

Caption: Structural differences influencing D-Alanine uptake.

Experimental Protocol for Comparative Uptake Analysis

This protocol details a robust method for quantifying the incorporation of D-Alanine-¹³C₃ into the cell walls of a representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterium. The use of a stable isotope like ¹³C allows for precise quantification using mass spectrometry.

I. Bacterial Culture and Labeling

  • Strain Selection: Choose well-characterized strains of a Gram-positive (e.g., S. aureus ATCC 29213) and a Gram-negative (E. coli K-12 MG1655) bacterium.

  • Media Preparation: Prepare a chemically defined minimal medium to ensure that the sole source of D-alanine is what is supplied. This is critical for accurate labeling.

  • Starter Cultures: Inoculate 5 mL of the minimal medium with a single colony of each bacterium and grow overnight at 37°C with shaking.

  • Experimental Cultures: Dilute the overnight cultures to an OD₆₀₀ of 0.05 in 50 mL of fresh minimal medium.

  • Labeling: When the cultures reach the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6), add sterile D-Alanine-¹³C₃ to a final concentration of 1 mM. The causality behind adding the label during mid-log phase is to ensure that the bacteria are actively synthesizing new cell wall material.

  • Incubation: Continue to incubate the cultures for a defined period (e.g., two doubling times) to allow for substantial incorporation of the labeled D-alanine.

  • Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label.

II. Peptidoglycan Isolation and Hydrolysis

  • Cell Lysis: Resuspend the bacterial pellets in a lysis buffer (e.g., Tris-HCl with lysozyme for E. coli and lysostaphin for S. aureus) and incubate to degrade the cell wall.

  • Purification: Purify the peptidoglycan from other cellular components by a series of washing and enzymatic digestion steps (e.g., with DNase, RNase, and proteases) to ensure a clean sample.

  • Acid Hydrolysis: Hydrolyze the purified peptidoglycan to its constituent amino acids and amino sugars by incubation in 6 M HCl at 110°C for 18 hours.[11]

  • Sample Preparation: Dry the hydrolyzed samples under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis.

III. Quantification by LC-MS/MS

  • Instrumentation: Utilize a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]

  • Chromatography: Separate the amino acids using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column.[11]

  • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the specific detection and quantification of both unlabeled D-alanine and D-Alanine-¹³C₃. This is typically done using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).

  • Data Analysis: Calculate the ratio of D-Alanine-¹³C₃ to total D-alanine (labeled + unlabeled) in each sample. This ratio represents the extent of incorporation of the exogenously supplied labeled amino acid.

The following diagram outlines the experimental workflow.

G Culture Bacterial Culture (Gram+ & Gram-) Labeling Add D-Alanine-13C3 (Mid-Log Phase) Culture->Labeling Harvest Harvest & Wash Cells Labeling->Harvest PG_Isolation Peptidoglycan Isolation Harvest->PG_Isolation Hydrolysis Acid Hydrolysis PG_Isolation->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Quant Quantify 13C Incorporation LCMS->Quant

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Immediate Safety Status

CRITICAL DISTINCTION: D-Alanine-13C3 is a Stable Isotope labeled compound.[1][2] It is NOT radioactive .[1][3] Radioactive: No.[1] RCRA Hazardous Waste: Generally No (unless mixed with hazardous solvents). Disposal Strea...

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL DISTINCTION: D-Alanine-13C3 is a Stable Isotope labeled compound.[1][2] It is NOT radioactive .[1][3]

  • Radioactive: No.[1]

  • RCRA Hazardous Waste: Generally No (unless mixed with hazardous solvents).

  • Disposal Stream: Standard Chemical Waste (Non-Hazardous Organic).

Operational Directive: Do not dispose of this material in radioactive waste containers. Doing so triggers unnecessary regulatory burdens and disposal costs (often 10-20x higher than chemical waste). Treat D-Alanine-13C3 as you would standard, unlabeled D-Alanine, adhering to your facility's chemical hygiene plan.

Material Characterization & Risk Profile

To make informed disposal decisions, we must first validate the physicochemical properties of the material. D-Alanine is the non-proteinogenic isomer of alanine, often used in peptidomimetic synthesis and bacterial cell wall research. The


 label adds mass but does not alter chemical toxicity or stability.
PropertySpecificationOperational Implication
Chemical Name D-Alanine-13C3Isomer of L-Alanine; biologically active in specific bacterial pathways.
CAS Number Varies by enrichment (Unlabeled: 338-69-2)Use unlabeled CAS for general waste profiling if specific labeled CAS is not in EHS database.
Labeling Carbon-13 (

)
Stable Isotope. Non-radiating.[1] No half-life concerns.
Physical State Crystalline Solid (White)Dust generation is the primary physical hazard.
Solubility High (Water)Potential for migration if spilled; easily cleaned with water.[4]
GHS Classification Non-HazardousNot classified as dangerous goods for transport (DOT/IATA).

The "Radioactive" Misconception: A Costly Error

In my experience auditing lab workflows, the most common error with


 and 

compounds is "defensive over-categorization." Researchers see "Isotope" and reflexively choose the radioactive waste stream.

The Science of the Decision:

  • Carbon-14 (

    
    ):  Unstable, beta-emitter. Radioactive Waste. [2][5][6][7][8]
    
  • Carbon-13 (

    
    ):  Stable, naturally occurring (1.1% of all carbon). Chemical Waste. [3][4][9]
    

Protocol: Verify the label explicitly states "Stable Isotope" or "13C". If a Geiger counter is used, it will read background levels, confirming the absence of ionizing radiation.

Disposal Decision Logic (Visualized)

Use the following logic flow to determine the exact disposal container for your D-Alanine-13C3 waste.

DisposalWorkflow Start Start: D-Alanine-13C3 Waste IsMixed Is it mixed with other chemicals? Start->IsMixed IsRad Is it mixed with Radioisotopes (e.g., H-3, C-14)? IsMixed->IsRad Yes NonHazSolid NON-HAZARDOUS CHEMICAL WASTE (Solid) IsMixed->NonHazSolid No (Pure Solid) IsHazSolvent Is it dissolved in Hazardous Solvents (e.g., Methanol, Acetonitrile)? IsRad->IsHazSolvent No MixedWaste MIXED WASTE (Rad + Chem) Contact EHS Immediately IsRad->MixedWaste Yes HazWaste HAZARDOUS CHEMICAL WASTE (Flammable/Toxic) Dispose per Solvent Properties IsHazSolvent->HazWaste Yes NonHazLiquid NON-HAZARDOUS CHEMICAL WASTE (Aqueous) IsHazSolvent->NonHazLiquid No (Aqueous/Buffer)

Figure 1: Decision matrix for segregating stable isotope waste. Note that "Mixed Waste" (Radioactive + Chemical) requires specialized handling protocols.

Step-by-Step Disposal Protocols

Although D-Alanine is non-hazardous, do not dispose of it in the trash or down the drain. Laboratory Best Management Practices (BMPs) dictate that all chemical reagents be collected to prevent environmental accumulation and public perception issues.

Scenario A: Pure Solid Waste (Expired or Excess)

Applicable for: Unused powder, scrapings, or contaminated weighing paper.

  • Container Selection: Use a clear, chemically compatible plastic jar (HDPE) or glass amber jar.

  • Labeling: Apply a hazardous waste tag (or "Non-Regulated Waste" tag depending on facility rules).

    • Constituents: Write "D-Alanine-13C3 (Solid)".

    • Hazard Checkbox: Check "None" or "Non-Hazardous."

  • Segregation: Can be co-mingled with other non-hazardous solid organic waste (e.g., other amino acids, sugars).

  • Disposal Action: Cap tightly and move to your Satellite Accumulation Area (SAA).

Scenario B: Aqueous Solution (Buffers/Media)

Applicable for: Leftover stock solutions in water or saline.

  • pH Check: Ensure pH is between 5 and 9. (D-Alanine is zwitterionic and neutral in water).

  • Container: Polyethylene (Nalgene) carboy or glass bottle.

  • Labeling:

    • Constituents: "Water (99%), D-Alanine-13C3 (<1%)".

  • Drain Disposal?

    • Strict Rule:NO. Unless your facility has a specific permit for amino acid drain disposal, assume it must be collected.

    • Why? While biodegradable, introducing chemical reagents into municipal water systems often violates local discharge permits regarding Chemical Oxygen Demand (COD).

Scenario C: Mixed Solvent Waste (HPLC/Synthesis)

Applicable for: Eluents containing Acetonitrile, Methanol, or reaction mixtures.

  • Classification: The hazard is now driven by the solvent , not the D-Alanine.

  • Action: Dispose of into the "Flammable Solvents" carboy.

  • Labeling: List the solvent (e.g., "Acetonitrile") as the primary hazard. List "D-Alanine-13C3" as a trace contaminant.

Regulatory & Compliance Context

Understanding the "Why" ensures long-term compliance.

  • RCRA (USA): D-Alanine is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic) [1]. However, under 40 CFR 261, the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Pure D-Alanine exhibits none of these.

  • Stable Isotope Exemption: The EPA and NRC do not regulate Carbon-13 as radioactive material. It does not fall under 10 CFR Part 20 (Standards for Protection Against Radiation) [2].

  • Environmental Fate: D-Alanine is readily biodegradable. In the event of an accidental spill into soil, it typically degrades via microbial pathways (alanine racemase/dehydrogenase) into pyruvate, entering the Krebs cycle [3].

Emergency Procedures (Spill Response)

  • PPE: Nitrile gloves, safety glasses, lab coat.

  • Small Spill (Solid): Sweep up carefully to avoid dust generation. Place in a bag for chemical waste disposal. Clean area with water.[4][9][10]

  • Small Spill (Liquid): Absorb with paper towels or standard spill pads. Dispose of absorbents as solid chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.[11] eCFR. [Link]

  • U.S. Nuclear Regulatory Commission (NRC). (2023). 10 CFR Part 20 - Standards for Protection Against Radiation. NRC.gov. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 71083, D-Alanine. PubChem. [Link]

  • University of Pittsburgh EHS. (2021). Specific Instruction for Isotope Research Waste.[Link]

Sources

Handling

Personal protective equipment for handling D-Alanine-13C3

Executive Summary: The Dual-Protection Mandate Handling D-Alanine-13C3 (Carbon-13 labeled D-Alanine) presents a unique laboratory challenge. Unlike radioactive isotopes ( ), this stable isotope poses no radiological haza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling D-Alanine-13C3 (Carbon-13 labeled D-Alanine) presents a unique laboratory challenge. Unlike radioactive isotopes (


), this stable isotope poses no radiological hazard. However, as a high-value reagent used in sensitive NMR metabolomics and quantitative proteomics, the primary operational risk is isotopic dilution —the contamination of your enriched sample with natural abundance carbon (

) from skin oils, dust, or standard laboratory debris.

This guide restructures standard safety protocols into a Dual-Protection System : ensuring operator safety from particulate irritation while simultaneously hermetically sealing the reagent from environmental carbon sources.

Risk Assessment & Causality

To select the correct PPE, we must first understand the specific vectors of failure.

Hazard VectorRisk to OperatorRisk to ExperimentCausality / Mitigation Logic
Fine Particulate (Powder) Inhalation irritation (Category 3 STOT).Loss of mass; Cross-contamination.Causality: D-Alanine is a zwitterionic solid that generates static. Mitigation: Anti-static weighing + N95 respiratory protection.
Dermal Contact Mild irritation; Potential sensitization.Catastrophic. Introduction of

(Keratin/Sebum).
Causality: Human skin is carbon-rich. A single fingerprint can skew Mass Spec ratios. Mitigation: Nitrile barrier (Latex contains proteins/carbon).
Moisture/Aerosol Mucous membrane irritation.Hydrolysis/Degradation (Hygroscopic nature).Causality: Breath contains moisture and enzymes. Mitigation: Face shield or sash height enforcement.

PPE Selection Matrix: A Self-Validating System

The following equipment creates a validated barrier. Do not substitute generic lab consumables without verifying chemical compatibility.[]

Table 1: Mandatory PPE Specifications

ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Nitrile (Powder-Free), 4-6 mil thickness. Integrity: Latex gloves are organic polymers that can shed carbon particles. Powdered gloves introduce starch (carbon). Nitrile is synthetic and cleaner for MS/NMR prep.
Respiratory N95 or P100 Particulate Respirator. Safety: Prevents inhalation of fine amino acid dust. Integrity: Prevents user exhalation (CO₂ and moisture) from contaminating the hygroscopic powder.
Eye Protection Chemical Splash Goggles (Indirect Vent). Safety: Standard impact glasses allow powder entry from the side. Goggles seal the ocular area from airborne dust.
Body Protection Tyvek® Lab Coat (or tight-weave cotton). Integrity: Wool or loose-fiber cotton sheds lint (carbon source). Tyvek provides a lint-free barrier essential for trace analysis.

Operational Workflow: Contamination-Free Handling

This protocol uses a "Clean-to-Dirty" workflow to prevent isotopic dilution.

Phase A: Preparation (The Static Control)
  • Environment: Utilize a dedicated weighing enclosure or a dead-air box. Do not use a high-flow fume hood for dry powder weighing, as turbulence will disperse the isotope.

  • Static Neutralization: D-Alanine-13C3 is prone to static charge. Use an ionizing anti-static gun on the weighing boat and spatula before opening the source vial.

    • Why? Static causes powder to "jump," leading to mass loss and potential inhalation exposure.

Phase B: The Transfer (The "No-Touch" Technique)
  • Glove Layering: Don two pairs of nitrile gloves. Remove the outer pair immediately if they touch any non-sterile surface (door handle, face, notebook).

  • Aliquot: Use a pre-cleaned stainless steel or antistatic plastic spatula. Never return unused powder to the stock vial.

  • Solubilization: Once dissolved (e.g., in D₂O for NMR), the inhalation risk vanishes, but the splash risk remains.

Phase C: Emergency Response (Spill Recovery)
  • Minor Spill (Dry): Do not use a wet cloth (dissolves and spreads). Use a dedicated HEPA vacuum or dry antistatic wipe to recover the material if purity allows; otherwise, treat as solid waste.

  • Major Spill: Evacuate dust area.[2] Ventilate.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process for PPE and the critical handling path.

Figure 1: PPE Decision Logic

PPE_Decision_Logic Start Handling D-Alanine-13C3 State Physical State? Start->State Powder Dry Powder (Solid) State->Powder Weighing Liquid Solubilized (Liquid) State->Liquid Dissolving/Pipetting Risk_Inhale Risk: Inhalation & Static Dispersion Powder->Risk_Inhale Risk_Splash Risk: Dermal Absorption & Splash Liquid->Risk_Splash PPE_Powder REQUIRED: 1. N95/P100 Mask 2. Anti-Static Gun 3. Nitrile Gloves (Double) Risk_Inhale->PPE_Powder PPE_Liquid REQUIRED: 1. Splash Goggles 2. Nitrile Gloves (Single) 3. Lab Coat Risk_Splash->PPE_Liquid

Caption: Logic flow determining PPE requirements based on the physical state of the isotope to mitigate specific hazard vectors.

Figure 2: The "Clean-Chain" Handling Workflow

Clean_Chain_Workflow cluster_zone Critical Contamination Zone Setup 1. Setup: Dead-Air Box & Ionizer Glove 2. Don Nitrile Gloves (Powder-Free) Setup->Glove Weigh 3. Weighing: Use Anti-Static Spatula Glove->Weigh Prevent 12C Contam Seal 4. Hermetic Seal: Close Stock Vial Immediately Weigh->Seal Critical Step Dissolve 5. Solubilization: Add Solvent (D2O/Buffer) Seal->Dissolve Waste 6. Disposal: Segregate if Enriched Dissolve->Waste

Caption: Step-by-step workflow emphasizing the "Critical Contamination Zone" where isotopic integrity is most vulnerable.

Disposal & Regulatory Compliance

A common misconception is treating


 compounds as radioactive waste.
  • Regulatory Status: D-Alanine-13C3 is NOT radioactive.[3] It is stable.

  • Disposal Path:

    • Small Quantities (<1g): Can typically be disposed of with standard organic solid/liquid waste streams (check local EHS guidelines).

    • Segregation: If your facility recycles isotopes (rare for amino acids, common for solvents), segregate into a container labeled "Stable Isotope - Carbon 13."

    • Labeling: Deface the original bottle label before disposal to prevent confusion with hazardous waste, but ensure the waste tag identifies it as "D-Alanine (Non-Hazardous)."

References

  • National Institutes of Health (PubChem). (2024). D-Alanine-13C3 Compound Summary. Retrieved from [Link]

  • Moravek, Inc. (2024). How To Store And Dispose Of Radiolabeled vs Stable Compounds. Retrieved from [Link]

Sources

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